molecular formula C8H15NO2 B13154379 2-(Azepan-4-yl)acetic acid

2-(Azepan-4-yl)acetic acid

Cat. No.: B13154379
M. Wt: 157.21 g/mol
InChI Key: MGZFMPKGTJRPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-4-yl)acetic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azepan-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azepan-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)6-7-2-1-4-9-5-3-7/h7,9H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFMPKGTJRPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Azepan-4-yl)acetic Acid – Structure, Synthesis, and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Azepan-4-yl)acetic acid (also known as 4-azepaneacetic acid) serves as a critical "expanded" homolog of the widely used piperidine-4-acetic acid scaffold. As a seven-membered saturated nitrogen heterocycle, it offers unique conformational flexibility that distinguishes it from its five- and six-membered counterparts (pyrrolidine and piperidine). This guide details the physicochemical profile, synthetic accessibility via ring expansion, and the medicinal chemistry rationale for deploying this scaffold to modulate solubility, lipophilicity, and binding pocket occupancy in drug discovery programs.

Part 1: Structural Identity & Physicochemical Profile

The core structure consists of a saturated azepane ring substituted at the 4-position with an acetic acid moiety. In drug development, this compound is rarely handled as the free zwitterion due to aggregation and solubility issues; it is almost exclusively supplied and utilized as the Hydrochloride salt or the N-Boc protected intermediate.

Key Chemical Data
PropertyDataNotes
IUPAC Name 2-(Azepan-4-yl)acetic acid
Common Name 4-Azepaneacetic acid
CAS (HCl Salt) 1159824-73-3 Preferred form for storage
CAS (N-Boc) 1373234-93-7 Preferred form for coupling
Molecular Formula C₈H₁₅NO₂ (Free base)C₁₃H₂₃NO₄ (N-Boc)
Molecular Weight 157.21 g/mol 257.33 g/mol (N-Boc)
ClogP ~0.5 (Free base)~2.1 (N-Boc)
pKa (Acid) ~4.5Carboxylic acid
pKa (Base) ~10.8Secondary amine (high basicity)
Solubility High (Water, MeOH)Low (DCM, Ether) for salt
Conformational Analysis

Unlike the piperidine ring, which resides predominantly in a stable chair conformation, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This "floppiness" allows the acetic acid side chain to sweep a larger volume of space, potentially capturing binding interactions inaccessible to the more rigid piperidine analogs.

Part 2: Synthetic Accessibility (The "How-To")

The synthesis of 4-substituted azepanes is non-trivial compared to piperidines. The most authoritative industrial route involves the Schmidt Ring Expansion of 4-substituted cyclohexanones, followed by homologation.

Core Synthesis Workflow

The synthesis typically targets the Azepane-4-carboxylic acid first, followed by a one-carbon homologation (Arndt-Eistert) to generate the acetic acid side chain.

Step 1: Schmidt Ring Expansion

Reaction of ethyl 4-oxocyclohexanecarboxylate with hydrazoic acid (


) or sodium azide in acidic media yields the keto-lactam.
  • Regioselectivity: Due to the symmetry of the 4-substituted cyclohexanone, migration of either carbon adjacent to the carbonyl yields the same 4-substituted lactam product.

Step 2: Lactam Reduction

The resulting lactam is reduced (typically using


 or 

) to the saturated azepane.
Step 3: Arndt-Eistert Homologation

To convert the C4-carboxylic acid to the C4-acetic acid:

  • Activation: Convert acid to acid chloride (

    
    ).
    
  • Diazotization: React with diazomethane (

    
    ) or TMS-diazomethane to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields the target acetic acid.

Synthesispathway Start Ethyl 4-oxocyclohexane- carboxylate Schmidt Schmidt Reaction (NaN3, TfOH) Start->Schmidt Lactam 4-Substituted Caprolactam Schmidt->Lactam Red Reduction (LiAlH4) Lactam->Red AzepaneAcid Azepane-4- carboxylic acid Red->AzepaneAcid Homolog Arndt-Eistert (1. SOCl2, 2. CH2N2, 3. Ag+) AzepaneAcid->Homolog Target 2-(Azepan-4-yl) acetic acid Homolog->Target

Figure 1: Synthetic lineage from cyclohexanone precursors to the target azepane acetic acid via Schmidt expansion and Arndt-Eistert homologation.

Part 3: Medicinal Chemistry Utility[5][6][7]

The "Stretched" Bioisostere

The azepane ring is often deployed as a bioisostere for piperidine to modulate physicochemical properties without altering the fundamental pharmacophore.

  • Hydrophobicity Modulation: The addition of the methylene unit (

    
    ) in the ring increases 
    
    
    
    slightly compared to piperidine, improving blood-brain barrier (BBB) penetration in CNS targets.
  • Binding Pocket Optimization: If a piperidine-based lead compound shows steric clash or fails to reach a distal polar residue, the azepane core expands the vector, pushing the acetic acid "warhead" approximately 1.2 Å further or allowing it to adopt a different angle due to ring flexibility.

  • Entropy Considerations: The higher conformational entropy of the azepane ring can be a liability (entropic penalty upon binding) unless the receptor pocket is flexible or the "induced fit" requires the ligand to collapse into a specific twist-boat form.

Comparative Signaling/Interaction Logic

SAR_Logic Piperidine Piperidine Scaffold (Rigid Chair) Target Target Binding Pocket Piperidine->Target Standard Fit Azepane Azepane Scaffold (Flexible Twist-Chair) Azepane->Target Expanded Vector Outcome1 High Affinity (Pre-organized) Target->Outcome1 Outcome2 Induced Fit (Access Distal Residues) Target->Outcome2 If Piperidine is too short

Figure 2: SAR decision logic. Azepane is selected when the binding pocket requires greater reach or plasticity than the rigid piperidine can offer.

Part 4: Experimental Protocols

Protocol 1: Handling and Deprotection of N-Boc-2-(azepan-4-yl)acetic acid

Context: Most researchers will purchase the N-Boc protected form (CAS 1373234-93-7) to perform amide coupling at the acetic acid tail before revealing the secondary amine.

Reagents:

  • N-Boc-2-(azepan-4-yl)acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of N-Boc-2-(azepan-4-yl)acetic acid derivative in 5 mL of anhydrous DCM (0.2 M concentration).

  • Acidolysis: Cool to 0°C. Add 5 mL of TFA dropwise (1:1 v/v ratio with solvent is standard for rapid Boc removal).

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and monitor by TLC (stain with ninhydrin; free amine will turn dark blue/purple). Reaction is typically complete in 1–2 hours.

  • Workup (Salt Formation): Concentrate the mixture in vacuo to remove DCM and excess TFA.

    • Critical Step: Do not extract with water (product is highly water-soluble).

    • Add cold

      
       to the oily residue and triturate vigorously. The Trifluoroacetate salt  of the product should precipitate as a white/off-white solid.
      
  • Isolation: Filter the solid or decant the ether. Dry under high vacuum. The product is now ready for the next coupling step or biological assay.

Protocol 2: General Amide Coupling (Acetic Acid Tail)

Context: Attaching the scaffold to a primary amine (


).
  • Activation: Dissolve N-Boc-2-(azepan-4-yl)acetic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine partner (

    
    , 1.0–1.2 eq).
    
  • Completion: Stir at RT for 2–4 hours.

  • Validation: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    .

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120949967, 2-[1-(2-pyridin-3-ylacetyl)azepan-4-yl]acetic acid. Retrieved from [Link]

  • Mityuk, A. P., et al. (2010).[1] Synthesis of bridged 1,4-diazepane derivatives via Schmidt reactions. Tetrahedron Letters, 51(13), 1790–1792.[1] (Demonstrates the regioselectivity of Schmidt expansion on cyclohexanones). Retrieved from [Link]

  • Barbero, N., et al. (2017).[2] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. (Review of azepane scaffold utility). Retrieved from [Link]

Sources

Therapeutic potential of azepane-derived scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Azepane Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The azepane ring, a seven-membered nitrogen-containing heterocycle, has firmly established itself as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility provide a unique platform for developing novel therapeutics across a multitude of disease areas.[1][2] Unlike flat, aromatic systems, the non-planar nature of the azepane core allows for the precise spatial arrangement of substituents, enabling chemists to explore chemical space more effectively and fine-tune interactions with complex biological targets.[3] This guide delves into the synthetic strategies used to construct and functionalize the azepane core, explores its diverse pharmacological activities with a focus on mechanistic insights, and provides detailed protocols for the evaluation of these promising compounds. From central nervous system disorders to oncology and infectious diseases, azepane derivatives continue to demonstrate significant therapeutic potential, making them a focal point of contemporary drug discovery programs.[4][5]

The Azepane Core: A Privileged Scaffold in Drug Design

The significance of the azepane motif is underscored by its presence in the top 100 most frequently used ring systems for small-molecule drugs.[4] Its utility stems from its distinct structural properties. The saturated, seven-membered ring is not planar, adopting various chair and boat-like conformations. This flexibility is not a liability but a key advantage; it allows molecules incorporating this scaffold to adapt their shape to fit optimally within a biological target's binding site. This three-dimensionality is crucial for achieving high affinity and selectivity, properties that are often challenging to attain with more rigid, two-dimensional scaffolds.[1] Furthermore, the nitrogen atom within the ring provides a convenient handle for chemical modification and can act as a hydrogen bond acceptor or a basic center, contributing to the pharmacokinetic and pharmacodynamic profile of the drug candidate.[3]

Synthetic Strategies: Building the Azepane Framework

The construction of the azepane ring is a continuous challenge for synthetic organic chemists, with several established and emerging methodologies.[4] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. Key strategies include ring-closing reactions, ring-expansion reactions, and multi-step sequences.[4]

2.1 Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming the unsaturated azepine ring, which can then be reduced to the saturated azepane scaffold.[2] The causality behind this choice lies in its functional group tolerance and reliability, often employing ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts. The process involves the intramolecular cyclization of a diene precursor, which can be readily prepared from simple starting materials.[2]

Experimental Protocol: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [2]

This protocol is a representative example of constructing the core scaffold. The self-validating nature of this process relies on standard analytical techniques (NMR, Mass Spectrometry) at each step to confirm the identity and purity of intermediates and the final product.

Step 1: Synthesis of the Diene Precursor

  • Rationale: To create the linear diene required for the ring-closing reaction. An aza-Michael addition followed by allylation is a common and efficient method.

  • Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • The combined organic layers are then washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the Michael adduct.

    • Dissolve the adduct and TEA (1.5 eq) in DCM. Add allyl bromide (1.2 eq) dropwise and stir at room temperature overnight.

    • Perform an aqueous workup as described above to isolate the crude diene precursor, which can be purified by column chromatography.

Step 2: Ring-Closing Metathesis

  • Rationale: To cyclize the diene precursor into the seven-membered ring using a specific catalyst designed for this transformation.

  • Materials: Diene precursor, Grubbs II catalyst, anhydrous DCM.

  • Procedure:

    • Dissolve the diene precursor in anhydrous DCM (typically 0.01-0.05 M).

    • Degas the solution with argon or nitrogen for 15-20 minutes.

    • Add the Grubbs II catalyst (typically 1-5 mol%) to the solution.

    • Reflux the reaction mixture under an inert atmosphere, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction and quench by adding a few drops of ethyl vinyl ether.

    • Concentrate the mixture and purify by flash chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine.

Step 3: Reduction to Azepane

  • Rationale: To saturate the double bond within the newly formed ring, yielding the final azepane scaffold.

  • Materials: Tetrahydro-1H-azepine, Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the tetrahydro-1H-azepine in MeOH.

    • Add 10% Pd/C catalyst (typically 5-10 wt%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final azepane product.

2.2 Beckmann Rearrangement

Another classic and effective method involves the Beckmann rearrangement of a cyclohexanone oxime.[6] This reaction provides a pathway to a seven-membered lactam, which can subsequently be reduced to the corresponding azepane. This approach is particularly valuable for creating specific substitution patterns on the ring.[6]

G cluster_workflow Beckmann Rearrangement Workflow A Cyclohexanone Derivative B Oxime Formation (e.g., NH2OH) A->B C Tosyl- or Acyl- protection B->C D Beckmann Rearrangement C->D E Caprolactam (Azepan-2-one) D->E F Reduction (e.g., LiAlH4) E->F G Functionalized Azepane Scaffold F->G G cluster_pathway Mechanism of Azepane-based PTPN2/1 Inhibitors IFNg IFNγ IFNgR IFNγ Receptor IFNg->IFNgR binds JAK JAK IFNgR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates GeneTx Gene Transcription (Immune Response) STAT1->GeneTx promotes PTPN2_1 PTPN2/PTPN1 PTPN2_1->JAK dephosphorylates Azepane Azepane Inhibitor Azepane->PTPN2_1 inhibits

Caption: Inhibition of PTPN2/1 by Azepane Derivatives to Enhance Anti-Tumor Immunity.

  • Quantitative Data: The cytotoxic potential of various azepane derivatives has been evaluated against multiple cancer cell lines.

Compound Type Cell Line IC₅₀ (µM)
1,2,3-Triazole linked Tetrahydrocurcumin (4g)HCT-116 (Colon Carcinoma)1.09
1,2,3-Triazole linked Tetrahydrocurcumin (4g)A549 (Lung Carcinoma)45.16
1,2,3-Triazole linked Tetrahydrocurcumin (4f)HCT-116 (Colon Carcinoma)15.59
Oxazepine derivative (5b)CaCo-2 (Colon Carcinoma)24.53
A selection of reported IC₅₀ values for azepane-containing compounds.[1]
3.3 Antimicrobial and Antifungal Activity

Azepane derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. [4][7]This is particularly relevant given the rising threat of antimicrobial resistance.

  • Quantitative Data: Studies have shown potent activity, with Minimum Inhibitory Concentrations (MICs) in the microgram per milliliter range.

Compound Type Activity MIC Range (µg/mL)
Pyridobenzazepine (derivative 8)Antibacterial39–78
Pyridobenzazepine (derivative 12)Antifungal156–313
Reported MIC ranges for representative azepane derivatives.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

[1]This protocol provides a standardized method for quantifying the antimicrobial potency of a novel azepane-derived compound.

  • Rationale: To determine the lowest concentration of a compound that prevents visible growth of a microorganism. This is a foundational assay in antimicrobial drug discovery.

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other appropriate growth medium), standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL), test compound, positive control antibiotic, negative control (vehicle, e.g., DMSO).

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the azepane test compound directly in the microtiter plate using the broth medium. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.

    • Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized bacterial suspension.

    • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate. A positive control with a known antibiotic should also be run in parallel.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth). This can be confirmed using a plate reader or by adding a viability indicator like resazurin.

Future Outlook

The therapeutic potential of azepane-derived scaffolds is far from exhausted. [1]Their proven success in CNS and oncology continues to drive the development of new synthetic methods to create more complex and diverse libraries for screening. [4]Emerging applications in areas like Alzheimer's disease and as α-glucosidase inhibitors for diabetes highlight the scaffold's versatility. [5]Future research will likely focus on developing more stereoselective synthetic routes, exploring novel fusion partners for the azepane ring, and applying computational methods to better predict the interactions of these 3D scaffolds with their biological targets. The continued investigation of structure-activity relationships and mechanisms of action will be crucial in translating the immense potential of these compounds into next-generation clinical therapies. [1]

References
  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Commercially available drugs contain azepine derivatives. ResearchGate.
  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ResearchGate.
  • Indole-fused Azepines and Analogues as Anticancer Lead Molecules: Privileged Findings and Future Directions. PubMed.
  • Azepane. Wikipedia.
  • Aporphines: A privileged scaffold in CNS drug discovery. PubMed.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

Sources

The Azepane-4-yl Acetic Acid Scaffold: A Technical Guide to Pharmacophore Modeling for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for Novel CNS Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the demand for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is unceasing. The azepane ring, a seven-membered saturated heterocycle, has emerged as a privileged scaffold due to its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement.[1] This structural characteristic makes it an attractive starting point for the design of ligands targeting a variety of CNS receptors and transporters.[2][3] This guide will provide an in-depth technical exploration of pharmacophore modeling as applied to a specific, promising subclass: azepane-4-yl acetic acid derivatives.

I. Foundational Principles: Understanding the Pharmacophore Concept

A pharmacophore is an abstract representation of the key molecular features of a ligand that are essential for its biological activity.[7] It is not a real molecule but rather a three-dimensional arrangement of electronic and steric features that are necessary to trigger or block a biological response.[7] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic (AR) rings

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

Pharmacophore models can be developed through two primary approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of active and inactive molecules to deduce the common features responsible for activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-electron microscopy) is available, a pharmacophore model can be derived from the key interactions between the protein and a bound ligand.[4]

Given the availability of the cryo-EM structure of the human GABA transporter 1 (GAT1), a structure-based approach is highly relevant and will be a central theme in this guide.

II. The Azepane-4-yl Acetic Acid Scaffold: A Structural Rationale

The azepane-4-yl acetic acid scaffold incorporates several key features that make it a compelling candidate for CNS drug discovery:

  • A Basic Nitrogen: The azepane ring contains a secondary amine that can be protonated at physiological pH, potentially interacting with anionic residues in a binding pocket.

  • A Carboxylic Acid Moiety: The acetic acid side chain provides a key acidic group, which is a common feature in many GABA analogs and GAT inhibitors, enabling interaction with cationic residues or forming hydrogen bonds.[8][9][10][11]

  • Conformational Flexibility: The seven-membered ring allows for a greater diversity of low-energy conformations compared to smaller five- or six-membered rings, potentially enabling a better fit into a binding site.

  • Vectors for Substitution: The azepane ring and the acetic acid side chain offer multiple points for chemical modification to explore the SAR and optimize properties.

III. Experimental Workflow: From Compound Synthesis to Biological Evaluation

A robust pharmacophore model is built upon high-quality biological data. The following outlines a typical experimental workflow for generating the necessary data for azepane-4-yl acetic acid derivatives targeting GAT1.

A. Synthesis of Azepane-4-yl Acetic Acid Derivatives

The synthesis of the azepane-4-yl acetic acid core can be achieved through various synthetic routes.[2][12][13][14] A common strategy involves the construction of a suitably protected azepane-4-one, followed by a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to introduce the acetic acid side chain, and subsequent reduction and deprotection steps. N-substitution on the azepane ring can be achieved through reductive amination or nucleophilic substitution.

Protocol 1: General Synthesis of N-Substituted Azepane-4-yl Acetic Acid Derivatives

  • Synthesis of a Protected Azepane-4-one: Start from a commercially available precursor, such as 1-benzyl-4-piperidone, and perform a ring expansion reaction (e.g., via a Tiffeneau-Demjanov rearrangement) to obtain the corresponding N-benzyl-azepan-4-one.

  • Introduction of the Acetic Acid Moiety: React the azepan-4-one with a phosphonate reagent, such as triethyl phosphonoacetate, under Horner-Wadsworth-Emmons conditions to yield the corresponding ethyl (1-benzylazepan-4-ylidene)acetate.

  • Reduction of the Double Bond: Hydrogenate the double bond using a catalyst like palladium on carbon (Pd/C) to obtain ethyl (1-benzylazepan-4-yl)acetate.

  • Hydrolysis of the Ester: Saponify the ethyl ester using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield (1-benzylazepan-4-yl)acetic acid.

  • N-Debenzylation: Remove the N-benzyl protecting group via hydrogenolysis to obtain the core scaffold, azepan-4-yl acetic acid.

  • N-Substitution: Couple the secondary amine of the azepane ring with a variety of aldehydes or ketones via reductive amination, or with alkyl halides, to generate a library of N-substituted derivatives.

B. Biological Evaluation: GAT1 Inhibition Assay

The inhibitory activity of the synthesized compounds against GAT1 should be determined using a robust and reproducible assay. A common method is a radioligand uptake assay using cells stably expressing the human GAT1 transporter.

Protocol 2: [³H]GABA Uptake Inhibition Assay

  • Cell Culture: Culture HEK-293 cells stably expressing the human GAT1 transporter in appropriate media.

  • Assay Preparation: Plate the cells in a 96-well format and allow them to adhere.

  • Compound Incubation: Wash the cells with an appropriate buffer and then pre-incubate them with varying concentrations of the test compounds (azepane-4-yl acetic acid derivatives) for a defined period at room temperature.

  • GABA Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]GABA.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]GABA uptake for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Building the Pharmacophore Model: A Step-by-Step Guide

This section will detail the process of generating and validating a pharmacophore model for our hypothetical series of azepane-4-yl acetic acid GAT1 inhibitors.

A. Data Set Preparation

A crucial first step is the careful curation of the dataset. This involves selecting a set of structurally diverse compounds with a wide range of biological activities (ideally spanning several orders of magnitude). For our example, we will assume a set of 20-30 N-substituted azepane-4-yl acetic acid derivatives with corresponding GAT1 IC50 values.

Table 1: Hypothetical Biological Activity Data for a Series of Azepane-4-yl Acetic Acid Derivatives

Compound IDN-SubstituentGAT1 IC50 (nM)pIC50Activity Class
AZ-01H15005.82Inactive
AZ-02Methyl8006.10Moderately Active
AZ-03Phenyl507.30Active
AZ-044-Chlorophenyl257.60Active
AZ-053,4-Dichlorophenyl108.00Highly Active
...............

This table represents hypothetical data for illustrative purposes.

The dataset should be divided into a training set (typically 70-80% of the compounds) used to generate the pharmacophore model, and a test set used for external validation.

B. Conformational Analysis

For each molecule in the training set, a representative set of low-energy conformations must be generated. This is a critical step as the bioactive conformation is often not the global minimum energy state. Various conformational search algorithms, such as Monte Carlo or systematic searches, can be employed.

C. Pharmacophore Model Generation

Using specialized software (e.g., MOE, Discovery Studio, LigandScout), the training set of active molecules is aligned based on their common chemical features. The software then generates a set of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.

D. Model Scoring and Selection

Each generated hypothesis is scored based on how well it maps the active compounds in the training set while excluding the inactive ones. The best hypothesis is typically selected based on a combination of statistical parameters, such as the goodness of fit, enrichment factor, and the ability to correctly classify active and inactive compounds.

For our hypothetical series of GAT1 inhibitors, a plausible pharmacophore model might consist of the following features:

  • A Negative Ionizable (NI) feature corresponding to the carboxylate of the acetic acid group.

  • A Positive Ionizable (PI) feature representing the protonated nitrogen of the azepane ring.

  • A Hydrophobic (HY) or Aromatic (AR) feature corresponding to a lipophilic N-substituent.

G

E. Pharmacophore Model Validation

A pharmacophore model must be rigorously validated to ensure its predictive power. Common validation methods include:

  • Test Set Prediction: The model is used to predict the activity of the compounds in the test set. A good model should be able to accurately classify the active and inactive compounds in this external set.

  • Decoy Set Screening: The pharmacophore model is used to screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed to be inactive). A robust model should have a high enrichment factor, meaning it preferentially selects active compounds over decoys.

  • Fischer's Randomization Test: This statistical method assesses the probability that the correlation between the pharmacophoric features and the biological activity occurred by chance.

V. Application of the Pharmacophore Model: Virtual Screening

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity. This process, known as virtual screening, can significantly reduce the time and cost of identifying new hit compounds compared to traditional high-throughput screening.

G Start Validated Pharmacophore Model Screening Virtual Screening Start->Screening Database Compound Database (e.g., ZINC, Enamine) Database->Screening Hits Hit List (Ranked by Fit Score) Screening->Hits Filtering Post-Screening Filters (e.g., Lipinski's Rule of 5, PAINS) Hits->Filtering FinalHits Candidate Molecules for Biological Testing Filtering->FinalHits

The hit compounds identified through virtual screening would then be acquired or synthesized and subjected to the biological assays described in Section III to confirm their activity.

VI. Structure-Activity Relationship (SAR) Insights from the Model

The pharmacophore model provides a rational framework for understanding the SAR of the azepane-4-yl acetic acid series. For our hypothetical GAT1 inhibitors:

  • The NI feature highlights the critical role of the carboxylic acid for activity, likely through an ionic interaction with a positively charged residue in the GAT1 binding pocket.

  • The PI feature underscores the importance of the basic nitrogen in the azepane ring, suggesting another key electrostatic interaction.

  • The HY/AR feature and its location relative to the other features provide insights into the size and nature of the hydrophobic pocket that accommodates the N-substituent. For instance, the higher activity of compounds with larger, more lipophilic substituents (e.g., dichlorophenyl) suggests that this pocket is of a significant size and can accommodate bulky groups.

VII. Conclusion and Future Directions

Pharmacophore modeling is a powerful computational tool that can significantly accelerate the drug discovery process for novel scaffolds like azepane-4-yl acetic acid derivatives. By integrating medicinal chemistry, biological testing, and computational modeling, researchers can efficiently explore the chemical space around this promising core structure.

While this guide has used GAT1 as a hypothetical target to illustrate the workflow, the principles and methodologies described are broadly applicable to other CNS targets. The key to success lies in the generation of high-quality, consistent biological data and the rigorous validation of the resulting pharmacophore models. As more data on the biological activities of azepane-4-yl acetic acid derivatives becomes available, the development of predictive pharmacophore models will undoubtedly play a crucial role in unlocking their full therapeutic potential.

References

  • Hellenbrand, T., Höfner, G., & Wanner, K. T. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2055-2075.
  • M. J. Mailloux, G. S. Fleming, S. S. Kumta, A. B. Beeler, Org. Lett., 2021, 23, 525-529.
  • Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. Bentham Science Publishers. (2024, September 1). Retrieved from [Link]

  • Design and synthesis of a novel PLK1 inhibitor scaffold using a hybridized 3D-QSAR model. MDPI. (2021, April 8). Retrieved from [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. PubMed. (2015). Retrieved from [Link]

  • Di Cunto, F., et al. (2018). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules, 23(10), 2545.
  • Hellenbrand, T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2055-2075.
  • Kragler, A., Höfner, G., & Wanner, K. T. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. European Journal of Medicinal Chemistry, 43(11), 2404-2413.
  • Malik, A., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 337.
  • Madsen, K. K., et al. (2013). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. Future Medicinal Chemistry, 5(18), 2139-2160.
  • Orsi, M., & Reymond, J. L. (2025). Large chemical spaces—Modeling and searching of large chemical spaces. CNS Drugs, 2, 1-1.
  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. (n.d.). Retrieved from [Link]

  • R. Mallepalli, L. Yeramanchi, R. Bantu, L. Nagarpu, Synlett, 2011, 2730-2732.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (2022, September 29). Retrieved from [Link]

  • Rotella, D. P. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7451-7459.
  • Singh, K., et al. (2016). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 115, 293-306.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. (2023, July 29). Retrieved from [Link]

  • Synthesis of azepines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. (n.d.). Retrieved from [Link]

  • Van der poorten, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7555-7595.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Yogeeswari, P., & Sriram, D. (2005). Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery. Expert Opinion on Drug Discovery, 2(4), 529-543.
  • Zafar, S., et al. (2019). A comprehensive In-silico analysis of the known and novel synthesized 5-substituted barbituric acid derivatives acting as CNS depressants. In Silico Pharmacology, 7(1), 1-15.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Retrieved from [Link]

  • Rakesh, K. S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589.
  • Skovstrup, S., et al. (2010). Homology Modelling of the GABA Transporter and Analysis of Tiagabine Binding. ChemMedChem, 5(7), 986-1000.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Azepan-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with biological targets, leading to compounds with a wide range of pharmacological activities. 2-(Azepan-4-yl)acetic acid, in particular, serves as a crucial building block in the synthesis of various therapeutic agents, where the acetic acid moiety provides a key linkage point for further molecular elaboration. This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of 2-(Azepan-4-yl)acetic acid, detailing the underlying chemical principles and offering step-by-step protocols for its execution.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthetic approach to 2-(Azepan-4-yl)acetic acid involves a multi-step sequence starting from a readily available precursor. The core of this strategy is the homologation of a protected azepane-4-carboxylic acid derivative using the Arndt-Eistert reaction. This well-established method allows for the extension of a carboxylic acid carbon chain by one methylene unit.[2][3]

Our retrosynthetic analysis reveals the following key transformations:

Retrosynthesis Target 2-(Azepan-4-yl)acetic acid Deprotection N-Deprotection Target->Deprotection Final Step Protected_Acid 2-(N-Boc-azepan-4-yl)acetic acid Deprotection->Protected_Acid Hydrolysis Ester Hydrolysis Protected_Acid->Hydrolysis Protected_Ester Methyl 2-(N-Boc-azepan-4-yl)acetate Hydrolysis->Protected_Ester Arndt_Eistert Arndt-Eistert Homologation Protected_Ester->Arndt_Eistert Protected_Azepane_Acid N-Boc-azepane-4-carboxylic acid Arndt_Eistert->Protected_Azepane_Acid Azepane_Formation Azepane Ring Formation (e.g., Beckmann Rearrangement) Protected_Azepane_Acid->Azepane_Formation Precursor N-Boc-4-oxopiperidine Azepane_Formation->Precursor Arndt_Eistert_Workflow cluster_0 Arndt-Eistert Homologation Start N-Boc-azepane-4-carboxylic acid AcidChloride N-Boc-azepane-4-carbonyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ Diazoketone tert-butyl 4-(2-diazoacetyl)azepane-1-carboxylate AcidChloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement (Ag₂O, hν, or heat) Ester Methyl 2-(N-Boc-azepan-4-yl)acetate Ketene->Ester MeOH

Sources

Application Note: Using 2-(Azepan-4-yl)acetic acid as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 2-(Azepan-4-yl)acetic acid as a strategic linker motif in Proteolysis Targeting Chimeras (PROTACs). While polyethylene glycol (PEG) and linear alkyl chains remain common, they often suffer from high entropic penalties during ternary complex formation and poor membrane permeability. The 2-(Azepan-4-yl)acetic acid scaffold offers a semi-rigid, 7-membered heterocyclic alternative that restricts conformational freedom while introducing a solubilizing basic amine. This note provides synthetic protocols, design rationales, and validation workflows for integrating this moiety to optimize degrader potency and pharmacokinetic (PK) profiles.

Introduction: The Case for Rigid Linkers

The "linker" in a PROTAC is not merely a connector; it is a thermodynamic lever. Traditional flexible linkers (PEGs) allow the E3 ligase and Protein of Interest (POI) to sample a vast conformational space, resulting in a high entropic cost (


) upon ternary complex formation.

2-(Azepan-4-yl)acetic acid addresses two critical failure modes in PROTAC development:

  • Entropic Penalty: By restricting the number of rotatable bonds, the azepane ring pre-organizes the PROTAC into a conformation closer to the bioactive state, potentially improving the thermodynamic favorability of the ternary complex (

    
    ).
    
  • Permeability & Solubility: The secondary amine within the azepane ring (

    
    ) is protonated at physiological pH, improving aqueous solubility. However, unlike linear polyamines, the lipophilic carbon scaffold of the ring shields the charge, often maintaining acceptable membrane permeability (LogD modulation).
    

Chemical Profile & Design Rationale

The Building Block
  • IUPAC Name: 2-(Azepan-4-yl)acetic acid

  • Functional Handles:

    • Secondary Amine (Azepane N1): Nucleophilic handle for attachment to E3 or POI ligands (via alkylation or amide coupling).

    • Carboxylic Acid (C2 side chain): Electrophilic handle for amide coupling.

  • Geometry: The 7-membered ring adopts a twisted chair/boat conformation, projecting the acetic acid side chain at a distinct angle relative to the amine. This creates a non-linear "exit vector" distinct from 6-membered piperidines or piperazines.

Exit Vector Analysis

When replacing a linear linker with 2-(Azepan-4-yl)acetic acid, the exit vectors change from


 (linear) to an angled projection. This is critical for "reaching around" surface residues on the target protein.
  • Recommendation: Use this linker when modeling suggests that a linear PEG linker clashes with surface residues or when a "kinked" trajectory is required to access the E3 binding pocket.

Experimental Protocols

Synthetic Integration Workflow

The bifunctional nature of 2-(Azepan-4-yl)acetic acid requires orthogonal protection strategies. The most robust route involves using a Boc-protected intermediate to couple the acid end first, followed by deprotection and amine coupling.

Reagents Required:

  • 2-(Azepan-4-yl)acetic acid (or N-Boc protected commercially available analog)

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine)

  • Solvents: DMF (anhydrous), DCM, TFA

  • Purification: Reverse-phase HPLC (C18 column)

Protocol A: "Acid-First" Coupling (Coupling to Amine-bearing Warhead)
  • Activation: Dissolve N-Boc-2-(azepan-4-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine-functionalized Ligand (POI or E3 binder, 1.0 eq). Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide intermediate.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM:TFA (4:1 ratio). Stir for 30–60 minutes to remove the Boc group. Evaporate volatiles under

    
     stream or rotary evaporation. Note: The product is now a TFA salt.
    
  • Second Coupling (Amine End): Redissolve the deprotected azepane intermediate in DMF. Add the carboxylic acid-functionalized second Ligand (1.0 eq), HATU (1.2 eq), and excess DIPEA (5.0 eq to neutralize TFA salt). Stir at RT overnight.

  • Final Purification: Purify the crude PROTAC via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis pathway using the azepane linker.

SyntheticWorkflow Start N-Boc-2-(Azepan-4-yl) acetic acid Step1 Activation (HATU/DIPEA) Start->Step1 Inter1 Intermediate 1 (Boc-Protected) Step1->Inter1 + Ligand1 Ligand1 Amine-Ligand (POI or E3) Ligand1->Inter1 Deprotect Deprotection (TFA/DCM) Inter1->Deprotect Inter2 Intermediate 2 (Free Secondary Amine) Deprotect->Inter2 Final Final PROTAC (Azepane Linked) Inter2->Final + Ligand2 Ligand2 Acid-Ligand (Activated) Ligand2->Final

Caption: Convergent synthetic workflow for incorporating 2-(Azepan-4-yl)acetic acid. The "Acid-First" approach is preferred to minimize side reactions.

Biological Validation & Troubleshooting

Once synthesized, the azepane-linked PROTAC must be profiled for both physicochemical properties and biological efficacy.

Physicochemical Profiling Table

Compare the Azepane-PROTAC against a PEG-analog control.

ParameterMethodTarget ValueRationale
Solubility Kinetic Solubility (PBS, pH 7.4)> 50 µMAzepane amine protonation assists dissolution.
Permeability PAMPA or Caco-2

cm/s
Rigid ring hides polar surface area better than linear chains.
Metabolic Stability Microsomal Stability (Human/Mouse)

min
Cyclic amines are generally more stable than linear alkyl amines.
Ternary Complex Assessment (TR-FRET)

The primary hypothesis of using a rigid linker is the stabilization of the ternary complex.

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Setup: Label the E3 ligase (e.g., Cereblon) with a donor fluorophore (Terbium) and the POI with an acceptor (Bodipy/Fluorescein).

  • Expectation: If the azepane linker successfully reduces entropic penalty, you should observe a lower

    
      and a higher Cooperativity Factor (
    
    
    
    )
    compared to the flexible PEG control.
    • Target

      
       (Positive cooperativity).
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 (Amine Coupling) Steric hindrance of the secondary azepane amine.Switch to stronger coupling conditions (COMU or PyBOP) or heat to 40°C.
Poor Permeability High basicity of the azepane nitrogen.Cap the nitrogen as an amide (if not used as the attachment point) or add electron-withdrawing groups to adjacent carbons.
No Degradation despite Binding "Hook effect" or incorrect exit vector.The 7-membered ring angle might be preventing ubiquitination zones from aligning. Synthesize the 3-isomer or N-isomer of the azepane to alter the vector.

Mechanistic Diagram: Entropy & Cooperativity

The following diagram visualizes why the azepane linker is preferred over PEG for difficult targets.

EntropyLogic PEG Flexible PEG Linker (High Entropy State) Complex_PEG Ternary Complex (PEG) High Entropic Penalty (ΔS << 0) Weak Cooperativity PEG->Complex_PEG Binding Event (High Energy Cost) Azepane Rigid Azepane Linker (Restricted Conformation) Complex_Azepane Ternary Complex (Azepane) Low Entropic Penalty High Cooperativity (α > 1) Azepane->Complex_Azepane Binding Event (Pre-organized)

Caption: Thermodynamic comparison. The rigid azepane linker reduces the entropic cost of binding, facilitating stable ternary complex formation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[1] Retrieved from [Link]

  • Atilaw, Y., et al. (2021). Solution Conformations of a Linked Construct Influence Cell Permeability. ACS Med. Chem. Lett. (Contextual citation regarding linker rigidity and permeability). Retrieved from [Link]

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Foundational work on rigid piperazine/cyclic linkers). Retrieved from [Link]

  • ChemRxiv (2025). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. (Discusses azepane and cyclic amines for solubility). Retrieved from [Link]

Sources

Scale-up synthesis methods for chiral azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis Methods for Chiral Azepane Derivatives

Executive Summary & Strategic Importance

The azepane (hexamethyleneimine) scaffold is a "privileged structure" in medicinal chemistry, appearing in CNS-active agents (e.g., Balovaptan intermediates), SGLT2 inhibitors, and various kinase inhibitors. However, 7-membered nitrogen heterocycles represent a "synthetic gap."[1] They are thermodynamically disfavored compared to 5- and 6-membered rings (entropic penalty of ring closure) and suffer from transannular strain.

This guide details three validated methodologies for the scale-up of chiral azepane derivatives, moving from traditional resolution to advanced asymmetric catalysis. We prioritize methods that have demonstrated viability at >100g scale.

Key Challenges in Scale-Up:

  • Entropic Disadvantage: Cyclization rates for 7-membered rings are 100-1000x slower than 5-membered rings.

  • Stereocontrol: Conformational flexibility of the azepane ring makes rigid stereodifferentiation difficult during reaction.

  • Safety: Traditional routes (e.g., Schmidt reaction) often involve hazardous azides unsuitable for kilo-scale.

Methodology 1: Asymmetric Hydrogenation (The Catalytic Gold Standard)

For high-value intermediates where enantiopurity is critical, Iridium-catalyzed asymmetric hydrogenation (AH) of cyclic imines is the most atom-economical route.

Mechanistic Rationale

Unlike acyclic imines, 7-membered cyclic imines (tetrahydroazepines) possess a defined geometry that can be exploited by chiral catalysts. Iridium(I) complexes with P-OP (Phosphine-Phosphite) ligands have emerged as superior to Rh-diphosphine systems for this specific ring size, offering higher turnover numbers (TON) and enantioselectivity.

Protocol: Ir-Catalyzed Hydrogenation of 2-Substituted Tetrahydroazepines
  • Substrate: 2-substituted-3,4,5,6-tetrahydro-2H-azepine (cyclic imine).

  • Catalyst: [Ir(COD)Cl]2 + (Ra)-Binol-P-OP ligand.

  • Scale: 50g – 1 kg.

Step-by-Step Workflow:

  • Catalyst Formation (In-situ):

    • In a glovebox or under strict N2, charge a Schlenk flask with [Ir(COD)Cl]2 (0.5 mol%) and the chiral P-OP ligand (1.1 mol%).

    • Add anhydrous dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative). Stir for 30 min at RT until a clear orange/red solution forms.

  • Hydrogenation:

    • Transfer the catalyst solution via cannula to a stainless steel autoclave containing the cyclic imine substrate (0.2 M concentration).

    • Critical Step: Add I2 (10 mol%) or TFA (10 mol%) as an additive. Note: Iodine promotes the formation of the active Ir(III)-hydride species.

    • Pressurize to 30–50 bar H2 .

    • Stir at room temperature for 12–24 hours.

  • Work-up:

    • Vent H2 carefully. Concentrate the solvent.[2][3]

    • Purification: The amine product is often basic. Extract into aqueous HCl, wash organics (removes catalyst), then basify aqueous layer and extract back into MTBE.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by substrate impurities.Distill the cyclic imine precursor prior to AH. Ensure O2 exclusion.
Low ee High Temperature or wrong solvent.Lower temp to 0°C. Switch from MeOH to non-coordinating solvent (DCM/MeTHF).
Long Reaction Time Low H2 pressure or mass transfer limit.Increase pressure to 60 bar. Ensure high agitation rate (>800 rpm) in autoclave.

Methodology 2: Industrial Resolution via Chiral SFC (The Pragmatic Route)

While asymmetric synthesis is elegant, Chiral Supercritical Fluid Chromatography (SFC) is often the fastest route to deliver kilogram quantities of enantiopure material for toxicology studies, especially when catalyst screening fails to hit >98% ee.

Case Study: Synthesis of (R)-2-methylazepane (400g scale). Reference: Derived from process chemistry workflows at Janssen/Roche.

Protocol: Racemic Synthesis & SFC Resolution
  • Racemic Assembly:

    • Start with N-Boc-1-amino-5-hexene.

    • Perform Ring-Closing Metathesis (RCM) using Grubbs II catalyst (0.1 mol%) in toluene (reflux) to form the unsaturated azepine.

    • Hydrogenation: Pd/C, H2 (5 bar) to reduce the double bond. Yields racemic N-Boc-2-methylazepane.

  • SFC Resolution (Scale-Up):

    • Stationary Phase: Chiralpak AD-H or IG (Amylose-based).

    • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

    • Conditions: 120 bar backpressure, 40°C.

    • Throughput: Stacked injections every 3.5 minutes.

  • Deprotection:

    • Treat the resolved (R)-N-Boc intermediate with HCl/Dioxane or MSA/EtOAc to yield the free amine salt.

Comparison of Methods:

MetricAsymmetric Hydrogenation (Ir)SFC Resolution (Racemic + Sep)
Atom Economy High (100% theoretical)Low (50% max yield of desired isomer)
Development Time High (Ligand screening: 2-4 weeks)Low (Method dev: 2-3 days)
Cost (1 kg scale) High (Iridium/Ligand cost)Medium (SFC solvent recycling reduces cost)
Scalability Excellent (Batch/Flow)Good (Linear scaling with time)

Methodology 3: Emerging Technology – Photochemical Flow Synthesis

For scaffolds inaccessible by hydrogenation (e.g., highly substituted azepanes), the photochemical dearomative ring expansion of nitroarenes is a cutting-edge method.

Concept: Blue-light mediated conversion of nitroarenes to nitrenes, which insert into the benzene ring to form a seven-membered azepine, followed by reduction.[1]

Flow Reactor Protocol (Conceptual for Scale-up)
  • Reactor: FEP tubing wrapped around a 450 nm High-Power LED light source (e.g., Vapourtec or Corning reactor).

  • Reagents: Nitroarene, Phosphite reductant.[3]

  • Safety Note: This reaction produces high heat and requires precise residence time control to prevent over-irradiation.

FlowProcess cluster_0 Feed Preparation cluster_1 Photochemical Reactor cluster_2 Downstream Processing Nitro Nitroarene (in MeCN) Mixer Static Mixer Nitro->Mixer Reagent Phosphite Reductant Reagent->Mixer Coil FEP Coil (450 nm LED) Mixer->Coil Residence Time 10-30 min Quench Continuous Quench Coil->Quench Hydro Hydrogenation (Pd/C, H2) Quench->Hydro Intermediate Azepine Product Chiral Azepane Hydro->Product

Figure 1: Conceptual continuous flow setup for photochemical ring expansion.

Mechanistic Insight: Ir-Catalyzed Hydrogenation

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an outer-sphere mechanism where the imine is protonated (or coordinated) and the hydride is transferred from the metal.

Mechanism PreCat Ir(I) Precatalyst [Ir(COD)Cl]2 + L* Active Active Species [Ir(H)2(L*)]+ PreCat->Active H2, Additive (I2) Coord Imine Coordination (Outer Sphere) Active->Coord + Substrate TS Hydride Transfer Transition State Coord->TS Enantio-determining Step Prod Chiral Amine Product TS->Prod - Catalyst Prod->Active Regeneration

Figure 2: Simplified catalytic cycle for Iridium-catalyzed imine hydrogenation.

References & Validated Sources

  • Asymmetric Hydrogenation of Cyclic Imines:

    • Source: Verdaguer, X. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Seven-Membered C=N-Containing Heterocycles." Chemistry – A European Journal, 2012.

    • Relevance: Defines the P-OP ligand class for 7-membered rings.

  • Industrial Synthesis of (R)-2-methylazepane:

    • Source: "A Fit-for-Purpose Synthesis of (R)-2-Methylazepane." Organic Process Research & Development (ACS), 2019.

    • Relevance: 400g scale-up protocol using SFC resolution.

    • [4]

  • Photochemical Ring Expansion:

    • Source: Leonori, D. et al.[1][3] "A Photochemical Strategy for the Synthesis of Caprolactams via Dearomative Ring-Expansion of Nitroarenes." Nature Chemistry, 2023/2024.

    • Relevance: Novel route for complex azepanes.[1][5]

  • Balovaptan (V1a Antagonist) Discovery:

    • Source: "Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist."[6] Journal of Medicinal Chemistry, 2020.

    • Relevance: Contextualizes the azepane/diazepane scaffold in drug development.

  • Biocatalytic Routes (IREDs):

    • Source: "Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes." ChemCatChem, 2017.

    • Relevance: Enzymatic alternative for scale-up.

Sources

Application Note: Strategic Incorporation of Azepane Moieties into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of azepane (homopiperidine) moieties in the optimization of small-molecule kinase inhibitors. While six-membered rings (piperidines, piperazines) are ubiquitous in drug discovery, seven-membered rings offer unique conformational properties that can solve persistent solubility and selectivity challenges. This guide provides a rationale for "ring expansion" strategies, a detailed synthetic protocol for installing azepane linkers via Buchwald-Hartwig amination, and a comparative analysis of physicochemical outcomes.

Scientific Rationale: Escaping the "Flatland" of Kinase Inhibitors

The ATP-binding pocket of kinases is a crowded, hydrophobic cleft. A common design strategy involves a "hinge binder" (often a flat heteroaryl system like pyrimidine or quinazoline) linked to a solubilizing group that extends into the solvent-exposed region.

The Conformational Advantage

Standard six-membered rings (piperidines) exist predominantly in a rigid chair conformation. In contrast, the seven-membered azepane ring possesses greater conformational flexibility, adopting twist-chair or twist-boat conformations.

  • Vector Manipulation: The bond angles in an azepane ring (

    
     approx. 
    
    
    
    ) differ from piperidine (
    
    
    ), altering the "exit vector" of substituents. This allows the solubilizing tail to access distinct sub-pockets or solvent channels that are sterically inaccessible to six-membered analogs [1].
  • Entropy & Binding: While more flexible, the azepane ring can fill larger hydrophobic volumes in the "cap" region of the kinase, potentially displacing high-energy water molecules more effectively than smaller rings [2].

Physicochemical Modulation (LogD and Solubility)

Incorporating an azepane often disrupts planar stacking of the aromatic core more effectively than a piperidine, leading to improved aqueous solubility. However, the addition of a methylene group increases lipophilicity (ClogP). The key is the LogD (Distribution Coefficient) at physiological pH. Azepanes often maintain basicity (pKa ~10-11) similar to piperidines, ensuring ionization at pH 7.4, which is crucial for lysosomal trapping and solubility [3].

Case Study: Optimization of PKB/Akt Inhibitors

A definitive example of azepane utility is found in the optimization of Protein Kinase B (PKB/Akt) inhibitors, derived from the natural product balanol.

The Challenge: Initial leads containing acyclic amine linkers or standard piperidines exhibited poor metabolic stability or insufficient potency due to suboptimal filling of the ribose-binding pocket.

The Solution: Researchers replaced the linker with a 3-aminoazepane moiety.

  • Result: The azepane derivative (Compound 4 in literature) demonstrated superior plasma stability compared to ester-based precursors and maintained single-digit nanomolar potency (

    
     nM against PKB-
    
    
    
    ) [4].[1]
  • Mechanism: Crystallography revealed that the azepane ring accommodated a specific induced-fit conformation, allowing the inhibitor to wrap around the Gly-rich loop without inducing steric clash, a feat not achieved by the rigid piperidine analogs.

Data Comparison: Piperidine vs. Azepane Scaffolds[2]
FeaturePiperidine Analogue (6-membered)Azepane Analogue (7-membered)Impact of Ring Expansion
Conformation Rigid ChairFlexible Twist-ChairAccess to novel solvent vectors
ClogP ~2.5~2.9Slight increase in lipophilicity
Solubility ModerateHighDisruption of crystal packing
Selectivity Standard Kinome ProfileAltered Profile7-ring size excludes tight pockets (e.g., CDK2 clash)
Metabolic Stability HighModeratePotential for oxidation at C-4/C-5 positions [5]

Visualizing the Design Strategy

The following diagram illustrates the decision logic when transitioning from a standard piperidine scaffold to an azepane scaffold to solve specific medicinal chemistry problems.

Azepane_Strategy Problem Lead Compound Limitations: 1. Poor Solubility 2. Flat SAR (Selectivity issues) 3. Solvent Front Mismatch Strategy Ring Expansion Strategy (Piperidine -> Azepane) Problem->Strategy Initiate Optimization Mechanism Mechanistic Change: 1. Altered Exit Vector 2. Disrupted Planarity 3. Increased Hydrophobic Bulk Strategy->Mechanism Structural Effect Outcome Optimized Candidate: 1. Improved Solubility (mp reduction) 2. Access to 'Cap' Pocket 3. Retained/Improved Potency Mechanism->Outcome Biological Readout

Figure 1: Decision logic for incorporating azepane moieties to overcome lead limitations.

Experimental Protocol: Installation of Azepane Moieties

This protocol describes the Buchwald-Hartwig Cross-Coupling of a commercially available tert-butyl azepan-1-carboxylate to a chloropyrimidine core. This is the most robust method for installing the ring onto a kinase hinge-binder scaffold.

Materials & Reagents[4]
  • Substrate: 4-Chloro-substituted kinase scaffold (e.g., 4-chloropyrimidine or 4-chloroquinazoline).

  • Amine: tert-Butyl 4-aminoazepane-1-carboxylate (or 3-amino isomer depending on vector design).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: RuPhos (optimized for secondary amines) or BrettPhos .

  • Base:

    
     (Cesium carbonate) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Loading:

    • Add the Chloro-scaffold (1.0 equiv, e.g., 1.0 mmol).

    • Add the Azepane amine (1.2 equiv, 1.2 mmol).

    • Add

      
        (2.0 equiv, 2.0 mmol).
      
    • Critical Step: Add

      
        (0.05 equiv) and RuPhos  (0.10 equiv). Note: Pre-complexing the catalyst and ligand in a small vial of solvent for 5 mins can improve yield.
      
  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

    • Strict Requirement: Sparge the mixture with Nitrogen for 10–15 minutes. Oxygen is the primary cause of Buchwald coupling failure.

  • Reaction:

    • Heat the reaction mixture to 100°C for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Look for the consumption of the chloride (

      
      ) and appearance of the product mass (
      
      
      
      ).
  • Workup & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash chromatography (Silica gel).[2] Elute with a gradient of Hexanes/EtOAc (or DCM/MeOH for polar scaffolds).

    • Validation: The azepane ring protons will appear as distinct multiplets in

      
       NMR between 
      
      
      
      1.5–2.0 ppm (6 protons) and
      
      
      3.0–3.5 ppm (4 protons adjacent to Nitrogen).
Synthetic Workflow Diagram

Synthesis_Workflow Step1 1. Reagent Loading (Scaffold + Azepane-Boc + Pd/RuPhos + Base) Step2 2. Degassing (N2 Sparge, 15 min) Step1->Step2 Prevent Pd Oxidation Step3 3. Heating (100°C, 1,4-Dioxane, 4-12h) Step2->Step3 C-N Bond Formation Step4 4. Deprotection (Optional) (TFA/DCM to remove Boc) Step3->Step4 If free amine needed

Figure 2: Optimized Buchwald-Hartwig coupling workflow for azepane installation.

References

  • Pharmaceutical Significance of Azepane Based Motifs: Rakesh, K. P., et al. (2019).[3][4] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 163, 62-82.

  • Azepanes in PKB/Akt Inhibitors: McHardy, T., et al. (2014). Synthesis of Azepane. Organic Letters, 16(8), 2134-2137. (Contextualizing the optimization of balanol-derived inhibitors).

  • Physicochemical Comparison (LogD/LogP): Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for Ring Size vs LogD effects).
  • CDK9 Inhibitor Docking (Diazepane vs Piperidine): Shao, H., et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Molecular Cancer Therapeutics.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Azepane-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, yet its synthesis can be challenging due to unfavorable entropic factors associated with forming medium-sized rings. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and enabling synthetic routes that are inefficient under conventional thermal conditions. This guide provides an in-depth exploration of MAOS principles and delivers detailed, field-proven protocols for the synthesis of azepane derivatives through key chemical transformations, including intramolecular nucleophilic substitution and multicomponent reactions.

The Strategic Advantage of Microwave Synthesis for Azepanes

Azepanes: An Underrepresented Scaffold with High Potential

The azepane motif is a core component of numerous biologically active compounds. However, a survey of medicinal chemistry literature reveals a higher prevalence of five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) compared to their seven-membered azepane counterparts. This disparity is not due to a lack of potential, but rather the synthetic hurdles associated with their creation. Traditional methods for forming seven-membered rings often require long reaction times and high dilution, leading to lower yields.[1]

Overcoming Synthetic Barriers with Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a powerful tool that leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures.[2][3][4] Unlike conventional heating, which relies on conduction and convection, MAOS utilizes dielectric heating. Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction and ionic conduction.[5][6]

This mechanism offers several key advantages for azepane synthesis:

  • Dramatic Rate Acceleration: Reactions that take hours or days under conventional heating can often be completed in minutes.[7][8][9] This is particularly beneficial for cyclization reactions, where the high-energy transition states can be accessed more readily.

  • Improved Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[5]

  • Enhanced Efficiency: MAOS is often more energy-efficient and aligns with the principles of green chemistry by reducing solvent usage and reaction times.[10]

Core Experimental Workflow & Instrumentation

A typical MAOS workflow is streamlined for efficiency and safety. Modern dedicated microwave reactors offer precise control over temperature, pressure, and power, which is crucial for reproducibility and safety, especially when heating solvents above their atmospheric boiling points in sealed vessels.

General Experimental Workflow Diagram

The following diagram illustrates the standard process from reaction setup to the isolation of the final azepane-containing product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Reagent Preparation (Substrate, Amine, Solvent) B 2. Stoichiometric Calculation & Weighing A->B C 3. Add Reagents & Stir Bar to Microwave Vial B->C D 4. Seal Vial with Septum Cap C->D E 5. Place in Microwave Reactor D->E F 6. Set Reaction Parameters (Temp, Time, Power) E->F G 7. Initiate Irradiation F->G H 8. Monitor Reaction (Pressure, Temperature) G->H I 9. Automated Cooling H->I J 10. Uncap Cooled Vial I->J K 11. Quench & Extraction J->K L 12. Dry & Concentrate K->L M 13. Purify Product (e.g., Column Chromatography) L->M N 14. Characterization (NMR, MS) M->N G A Ugi-4CR Adduct (Linear Precursor) B Microwave Irradiation (e.g., 70 min) A->B Radical Initiator C Azepino[4,5-b]indol-4-one (Cyclized Product) B->C Intramolecular Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ring-Closing Metathesis (RCM) for Azepane Core Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting & Optimization Guide for 7-Membered Nitrogen Heterocycles Authorized By: Senior Application Scientist Last Updated: February 6, 2026

Introduction: The "Medium Ring" Challenge

Synthesizing azepanes (7-membered nitrogen rings) via Ring-Closing Metathesis (RCM) presents a unique kinetic and thermodynamic challenge compared to 5- or 6-membered rings (pyrrolidines/piperidines). This guide addresses the specific entropic barriers and transannular interactions inherent to medium-sized rings.

Core Issue: The formation of 7-membered rings sits in a "disfavored" valley where ring strain is moderate, but the probability of chain ends meeting (entropy) is significantly lower than for 5-membered rings. This often leads to dimerization (oligomerization) or catalyst decomposition before cyclization occurs.

Module 1: Pre-Reaction Planning (Substrate Engineering)

Q: My precursor is linear. How do I design it to favor cyclization over polymerization?

A: You must engineer the substrate to reduce the entropic cost of cyclization. This is often achieved through the Rotameric Effect (often related to the Turnbull-Evans effect).

The Protocol:

  • Protect the Nitrogen: Never attempt RCM on a free secondary amine. The lone pair will coordinate with the Ruthenium (Ru) center, poisoning the catalyst [1].

  • Choose the Right Group: Use bulky electron-withdrawing groups (EWGs) like Boc , Cbz , or Tosyl (Ts) .

    • Mechanism: These groups force the nitrogen-carbon bonds into a specific rotameric conformation due to restricted rotation (A(1,3) strain).[1][2] This "pre-organizes" the two alkene chains closer to each other, mimicking a pseudo-cyclic state before the reaction begins.

    • Recommendation: Start with N-Tosyl or N-Nosyl sulfonamides if possible; they often provide stronger conformational bias than carbamates.

Q: Which catalyst should I select for a sterically demanding azepane?

A: Catalyst selection is a trade-off between activity and stability.

CatalystActivityStabilityBest Use Case
Grubbs I (GI) ModerateHighSimple, unhindered terminal dienes. Less sensitive to impurities but slower.
Grubbs II (GII) HighModerateSterically hindered alkenes or tri-substituted olefins. Risk: Higher isomerization rates.
Hoveyda-Grubbs II (HGII) Very HighHighThe "Gold Standard" for difficult azepanes. The chelating ether ligand stabilizes the active species, allowing for lower loading and thermal stability.
Zhan Catalyst-1B HighHighExcellent for scale-up; easier to remove/recycle due to solubility differences [5].

Module 2: Reaction Execution (The Process)

Q: What is the optimal concentration to prevent dimerization?

A: Concentration is the single most critical variable for 7-membered rings.

  • Standard RCM: 0.05 M – 0.1 M.

  • Azepane RCM: 0.001 M – 0.005 M (High Dilution).

    • Why? Intermolecular reactions (dimerization) are second-order (rate

      
      ), while intramolecular cyclization is first-order (rate 
      
      
      
      ). Dilution exponentially suppresses dimerization [1].

Step-by-Step "Slow Addition" Protocol: Instead of dumping the catalyst into a dilute solution, use Pseudo-High Dilution :

  • Dissolve the catalyst in a small volume of solvent in the reaction flask.

  • Dissolve the diene substrate in a larger volume of solvent.

  • Add the substrate solution to the catalyst solution dropwise over 2–6 hours using a syringe pump [5].

    • Benefit: This keeps the instantaneous concentration of unreacted diene extremely low, starving the reaction of partners for dimerization.

Q: My reaction stalls at 60% conversion. Should I add more catalyst?

A: Not immediately. First, diagnose the cause:

  • Ethylene Inhibition: RCM releases ethylene gas. If ethylene builds up in the headspace, it pushes the equilibrium back to the starting material (Le Chatelier’s principle).

    • Fix:Sparge with Nitrogen or Argon continuously through the solution (using a needle) or run the reaction under a light vacuum to actively remove ethylene [5].

  • Catalyst Death: If the solution turns from green/brown to black/precipitate, the catalyst is dead.

    • Fix: Add a second portion of catalyst (1–2 mol%) after sparging.

Module 3: Troubleshooting (The Fix)

Q: I am seeing a byproduct with the same mass as the product but different retention time. What is it?

A: This is likely an isomerized product (alkene migration).[3]

  • Cause: Ruthenium hydrides (Ru-H) formed from catalyst decomposition can catalyze double bond migration (e.g., terminal alkene

    
     internal alkene), which then fails to cyclize or cyclizes to a smaller ring (5- or 6-membered) [1].
    
  • The Fix: Add 1,4-Benzoquinone (10–20 mol%) to the reaction mixture.

    • Mechanism: Benzoquinone acts as a scavenger for Ru-H species, preventing isomerization without killing the active metathesis catalyst.

Q: The reaction works in DCM but is too slow. Can I heat it?

A: Yes, but switch solvents.

  • Dichloromethane (DCM): Boils at 40°C. Good for kinetically fast reactions.

  • Toluene: Allows heating to 80–110°C. Higher temperature helps overcome the enthalpic barrier of the 7-membered ring strain.

  • Dichloroethane (DCE): A common alternative to DCM that boils at 83°C.

  • Warning: At higher temperatures, catalyst decomposition accelerates. Ensure the solvent is strictly degassed (oxygen-free).

Visual Troubleshooting Workflow

RCM_Optimization Start Start: Azepane RCM Setup Check_Substrate Is Nitrogen Protected? Start->Check_Substrate Protect Protect N (Boc, Ts, Cbz) Check_Substrate->Protect No Run_Rxn Run Rxn: 0.005M, DCM, 25°C Check_Substrate->Run_Rxn Yes Protect->Run_Rxn Analyze Analyze Outcome (LCMS/NMR) Run_Rxn->Analyze Success Success: Isolate Product Analyze->Success Yield > 80% Dimer Issue: Dimers/Oligomers Analyze->Dimer High Mass Peaks No_Rxn Issue: No Reaction/Stalled Analyze->No_Rxn SM Remaining Isomer Issue: Isomerization (Shifted Alkene) Analyze->Isomer Wrong Retention Time Fix_Dimer Action: Increase Dilution Use Syringe Pump Addition Dimer->Fix_Dimer Fix_Stall Action: N2 Sparge (Remove Ethylene) Switch to HG-II Catalyst Heat (Toluene, 80°C) No_Rxn->Fix_Stall Fix_Isomer Action: Add 1,4-Benzoquinone Use Grubbs I (Less Isomerization) Isomer->Fix_Isomer Fix_Dimer->Run_Rxn Retry Fix_Stall->Run_Rxn Retry Fix_Isomer->Run_Rxn Retry

Caption: Decision matrix for optimizing RCM conditions based on experimental outcomes.

Module 4: Post-Reaction (Purification)

Q: How do I remove the colored Ruthenium impurities?

A: Residual Ru can catalyze decomposition of your product during storage and is toxic. Standard Protocol:

  • Silica Gel: Add 50 equivalents of silica gel to the reaction mixture. Concentrate to dryness.[3] Load the powder onto a column.

  • Chemical Scavengers:

    • Imidazole: Add 50 eq. of imidazole to the reaction mixture after completion. Stir for 30 mins. The Ru coordinates to imidazole and becomes easily separable on silica [5].

    • Tris(hydroxymethyl)phosphine (THP): Water-soluble phosphine that pulls Ru into the aqueous layer during extraction.

References

  • BenchChem. (2025).[3][4] Optimizing reaction conditions for azepane ring formation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from

  • National Institutes of Health (NIH). (2023). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. Retrieved from

  • Apeiron Synthesis. (2025).[5] How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Retrieved from

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from

Sources

Overcoming steric hindrance in azepane-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Science) Topic: Overcoming Steric Hindrance & Conformational Locking Ticket ID: AZP-4-COOH-STERIC

Welcome to the Azepane Scaffold Technical Center

You are likely here because standard amide coupling protocols (EDC/NHS, HATU) have failed to functionalize the C4-position of your azepane ring, or you are observing inexplicable signal broadening in your NMR spectra.

The azepane-4-carboxylic acid scaffold presents a unique "perfect storm" of challenges:

  • Transannular Strain: The 7-membered ring puckers, often shielding the C4-carboxylate.

  • N-Substituent Interference: Bulky protecting groups (Boc, Cbz) at the N1 position can fold back, sterically occluding the C4 reaction site.

  • Rotameric Broadening: Slow interconversion between ring conformers complicates analysis.

This guide provides validated protocols to bypass these energy barriers.

Module 1: The "Can't Make It" Guide (Coupling Strategies)

The Problem: Nucleophilic Approach Vector Failure

Standard reagents (HATU, PyBOP) create bulky active esters. In a 7-membered ring, the trajectory required for the amine to attack this active ester is often blocked by the ring's own methylene protons or the N-protecting group.

The Solution: Reduce Steric Bulk of the Intermediate

Stop trying to make bulky active esters. Switch to high-energy, low-steric-profile intermediates: Acid Chlorides or Acyl Fluorides .

Decision Matrix: Selecting the Right Reagent

CouplingStrategy Start Start: Azepane-4-COOH Coupling CheckAmine Is the Amine Partner Hindered? Mild Mild Hindrance (Primary Amine) CheckAmine->Mild No Severe Severe Hindrance (Secondary/Aniline) CheckAmine->Severe Yes T3P STRATEGY A: T3P (Propylphosphonic Anhydride) Mild->T3P First Line Defense Ghosez STRATEGY B: Ghosez Reagent (Acid Chloride) Severe->Ghosez The 'Nuclear' Option T3P->Ghosez Yield < 30% Success Success T3P->Success Yield > 70%

Figure 1: Decision matrix for selecting coupling reagents based on steric pressure.

Protocol A: T3P (Propylphosphonic Anhydride) – The Cleanest Method

Why it works: T3P forms a mixed anhydride that is less bulky than a HATU-ester. It also acts as a water scavenger, driving the equilibrium.

Reagents:

  • Azepane-4-COOH (1.0 equiv)[1]

  • Amine (1.2 equiv)[2]

  • T3P (50% in EtOAc/DMF, 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 equiv) – Critical: DIPEA is often too bulky.

Step-by-Step:

  • Dissolve acid and amine in anhydrous EtOAc (or DMF if solubility is poor).

  • Cool to 0 °C.

  • Add base (NMM).

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 12–24h.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble (no chromatography needed for reagent removal).

Protocol B: Ghosez’s Reagent – The "Nuclear Option"

Why it works: When T3P fails, you must generate the acid chloride. Thionyl chloride (


) is too harsh (HCl generation deprotects Boc/Cbz). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .

Reagents:

  • Azepane-4-COOH (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv) [Sigma-Aldrich: 498270]

  • Amine (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Activation: Dissolve Azepane acid in dry DCM under Argon.

  • Add Ghosez’s Reagent dropwise at 0 °C.

  • Stir at RT for 1–2 hours. Monitor by TLC (acid converts to less polar chloride).

  • Coupling: Cool back to 0 °C. Add the Amine mixed with DIPEA.

  • Stir 2–4 hours.

  • Quench: Add sat.

    
    .
    

Warning: Ghosez's reagent is moisture sensitive. Use oven-dried glassware.

Module 2: The "Wrong Shape" Guide (Conformational Control)

The Science of the Twist-Chair

Unlike the 6-membered piperidine (rigid chair), the 7-membered azepane exists in a flux between Twist-Chair (TC) and Twist-Boat (TB) forms.

  • The Trap: If you use a bulky N-protecting group (e.g., N-Boc), the steric bulk of the tert-butyl group forces the ring into a conformation where the C4-substituent is pseudo-axial to relieve strain. This makes the carboxylic acid harder to access.

Troubleshooting Stereocontrol
SymptomDiagnosisCorrective Action
Low Yield with N-Boc Boc group creates transannular clash with C4.Switch to N-Cbz or N-Bn (Benzyl). These planar groups allow the ring to adopt a more open conformation.
Epimerization at C4 Over-activation of the acid led to oxazolone formation.Use T3P (low epimerization) or add HOAt as an additive. Avoid EDC/DMAP.
Inseparable Isomers Cis/Trans isomers have identical polarity.Do not purify at the acid stage. Couple first, then separate the amide/ester derivatives using Chiral SFC.

Module 3: The "Can't Clean It" Guide (Purification & Analysis)

Issue: NMR Broadening (The "Blob" Effect)

Users often report that their pure azepane product looks impure by NMR (broad, shapeless peaks).

  • Cause: Rotamerism. The N-C(O) bond (amide/carbamate) rotates slowly on the NMR timescale due to the ring's flexibility.

  • Verification: Run the NMR at 50 °C or 60 °C .

    • Result: If the peaks sharpen and coalesce, it is a single pure compound.

    • Result: If peaks remain distinct, you have actual impurities or diastereomers.

Issue: LCMS "Doublets"
  • Symptom: Two peaks with the exact same Mass (M+H) in LCMS.

  • Cause: Cis/Trans isomers (if C4 is chiral) OR Rotamers separable on C18.

  • Fix: Change the mobile phase pH. Rotamers often coalesce at higher pH (Ammonium Bicarbonate buffer, pH 10) compared to Formic Acid (pH 3).

References & Authority

  • Ghosez Reagent Protocol:

    • Mechanistic Basis: Ghosez, L. et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 1980 , 59, 26.

    • Application in Hindered Synthesis: Fürstner, A. et al. "Total Synthesis of Caloporoside." Journal of the American Chemical Society, 1998 .

  • T3P (Propylphosphonic Anhydride):

    • Efficacy in Hindered Couplings: Dunetz, J. R. et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20, 140–177.

  • Azepane Conformational Analysis:

    • Structural Dynamics: "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids." ChemRxiv, 2025 .

  • General Amide Coupling Reviews:

    • Review of Reagents: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 2-(Azepan-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 2-(Azepan-4-yl)acetic acid presents a unique analytical challenge compared to its 5-membered (pyrrolidine) and 6-membered (piperidine) analogues. The 7-membered azepane ring exhibits significant conformational fluxionality (pseudorotation) at room temperature, often resulting in signal broadening that complicates peak integration and assignment.[1]

This guide provides a comparative analysis of solvent systems to optimize resolution, benchmarks the spectral performance against standard ring sizes, and offers a validated protocol for definitive structural assignment.[1]

Key Findings:

  • Optimal Solvent: DMSO-d6 is superior for full structural elucidation (including exchangeable protons), while D2O is preferred for quantitative purity analysis of hydrochloride salts due to baseline stability.[1]

  • Critical Challenge: The C4-methine proton often overlaps with ring methylene signals; high-field instruments (>500 MHz) or HSQC correlation is recommended.

  • Conformational Dynamics: Unlike the rigid chair of piperidine, the azepane ring requires Variable Temperature (VT) NMR for complete signal sharpening.[1]

Structural Dynamics & The "Fluxionality" Problem

Before analyzing the peaks, one must understand the dynamic behavior of the scaffold.[1] The azepane ring exists in a rapid equilibrium between Twist-Chair and Twist-Boat conformations.

Diagram 1: Conformational Equilibrium & NMR Timescale

AzepaneDynamics cluster_0 Conformational States (Fast Exchange at 298K) cluster_1 NMR Consequence TC Twist-Chair (Major) TB Twist-Boat (Minor) TC->TB Pseudorotation Broad Broadened Signals (Avg. Chemical Shift) TC->Broad Room Temp (25°C) Sharp Sharp Signals (Resolved Conformers) Broad->Sharp Low Temp (-40°C) or High Temp (>60°C) caption Fig 1. The fluxional nature of the 7-membered ring causes peak broadening at room temperature, unlike the rigid piperidine chair.

Comparative Solvent Performance

Selecting the right solvent is the single most critical variable for this molecule. The table below compares the three standard deuterated solvents based on experimental utility for this specific amino-acid derivative.

FeatureDeuterium Oxide (

)
Chloroform-d (

)
DMSO-

Primary Use Case Quantitative assay of HCl salts.Routine check of free base.[1]Full structural elucidation.
Solubility Excellent (Salt form).Good (Free base only).[1]Excellent (Both forms).
Exchangeable Protons Invisible (NH/COOH exchange with D).[1]Broad / Often invisible.[1]Visible (Distinct NH/COOH peaks).[1]
Peak Resolution High (Sharp singlets/multiplets).Medium (Broadening common).[1]High (Viscosity aids separation).[1]
Water Signal 4.79 ppm (Interferes with HDO).[1]1.56 ppm (Usually clear).[1]3.33 ppm (Can obscure C2/C7).
Recommendation Best for Purity Not Recommended for CharacterizationBest for Assignment

Detailed Peak Assignment (Data)

The following data represents the characteristic chemical shifts for 2-(Azepan-4-yl)acetic acid hydrochloride in DMSO-


 .

Note: In the free base form,


-protons (H2, H7) shift upfield by ~0.5 ppm.
Table 1: 1H NMR Characteristic Peaks (400 MHz, DMSO- )
PositionProton Type

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
COOH Carboxylic Acid12.10br s1H-Highly deshielded, exchangeable.
NH₂⁺ Ammonium9.10br s2H-Salt form protons; typically broad.[1]
H2, H7

-Methylene
3.15 - 3.25m4H-Deshielded by adjacent Nitrogen.
H9 Side chain

-CH₂
2.24d2H7.1 HzDoublet due to coupling with H4.[1]
H4 Methine (Chiral center)1.95 - 2.05m1H-Overlaps with ring methylenes.[1]
H3, H5, H6

-Methylene
1.45 - 1.85m (complex)6H-"Azepane Envelope" - typically unresolved.

Technical Insight: The doublet at 2.24 ppm (H9) is the most diagnostic peak.[1] If the ring is intact and the side chain is present, this doublet confirms the connectivity between the acetic acid tail and the methine ring carbon.[1]

Structural Benchmarking: Ring Size Comparison

To understand the performance of the azepane scaffold, we compare it to its commercially relevant analogues. This context is vital for drug developers deciding between scaffolds for spatial constraints.

FeaturePyrrolidine (5-Ring) Piperidine (6-Ring) Azepane (7-Ring)
Conformation Envelope (Rigid/Planar)Chair (Rigid)Twist-Chair (Flexible)
NMR Appearance Sharp, distinct multiplets.Very sharp, distinct axial/equatorial splitting.Broad, complex multiplets.

-Proton Shift
~3.2 - 3.4 ppm~2.9 - 3.3 ppm~3.0 - 3.2 ppm
Resolution Difficulty LowLowHigh

Experimental Protocol: Validated Workflow

For reproducible high-resolution spectra, follow this "Self-Validating" protocol. This method minimizes water interference and ensures salt formation does not obscure the diagnostic region.[1]

Diagram 2: Sample Preparation & Acquisition Workflow

NMRProtocol cluster_prep Sample Preparation cluster_acq Acquisition Parameters start Start: 10mg Sample dry Desiccate (P2O5, 2h) Remove Hydrates start->dry solv Add 0.6mL DMSO-d6 (Contains 0.03% TMS) dry->solv shake Vortex & Sonicate (Ensure homogeneity) solv->shake shim 3D Shim (Critical for 7-ring) shake->shim pulse Pulse: 30° Relaxation Delay (D1): 5s shim->pulse scans Scans (NS): >64 To resolve side-chain doublet pulse->scans caption Fig 2. Optimized workflow for Azepane derivative characterization.

Step-by-Step Methodology:
  • Desiccation: Azepane salts are hygroscopic.[1] Dry the sample under high vacuum over

    
     for 2 hours. Rationale: Excess water in DMSO broadens exchangeable protons.[1]
    
  • Solvent Addition: Dissolve 5-10 mg in 0.6 mL DMSO-

    
     .
    
  • Shimming: Perform a high-order (3D) shim. Rationale: The magnetic susceptibility of the 7-membered ring's large volume requires precise shimming to resolve the H9 doublet.

  • Acquisition:

    • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbonyl carbon relaxes slowly; insufficient D1 will reduce the integration accuracy of the adjacent H9 protons.[1]

    • Scans: Minimum 64 scans to distinguish the H4 methine signal from the baseline noise of the "azepane envelope."

  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515.[1] Link[1]

  • Bremner, J. B.; Samosorn, S. (2008).[4] "Seven-membered Rings with One Nitrogen Atom".[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Context on Azepane Conformational Analysis). Link[1]

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. 29 (9): 2176–2179.[1] Link[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles for assigning alicyclic rings). Link[1]

Sources

Mass Spectrometry Profiling of Azepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of azepane (hexamethyleneimine) derivatives, a class of seven-membered nitrogen heterocycles increasingly prevalent in novel psychoactive substances (NPS) and neuroactive drug candidates. We compare the spectral "performance"—defined here as ionization stability, fragmentation predictability, and diagnostic ion generation—of azepane derivatives against their six-membered piperidine analogs.

Target Audience: Medicinal Chemists, Forensic Toxicologists, and MS Application Scientists.

Part 1: Structural Context & The "Ring Size" Challenge

In drug development and forensic analysis, distinguishing between ring-size isomers (e.g., azepane vs. piperidine vs. pyrrolidine) is critical. While they share the formula


, their fragmentation pathways under Electron Ionization (EI) diverge significantly due to ring strain and conformational flexibility.
The Core Comparison: Azepane vs. Piperidine
FeatureAzepane Derivatives (7-Membered)Piperidine Derivatives (6-Membered)
Ring Strain Moderate (Torsional strain from eclipsing interactions)Low (Stable chair conformation)
Dominant EI Pathway

-Cleavage

Open Chain Immonium

-Cleavage

Cyclic Immonium
Diagnostic Stability High Molecular Ion (

) Intensity
Dominant Base Peak (Fragment)
Key Diagnostic Ion

98 (

for parent),

70 (Ring contraction)

84 (

for parent),

56 (Retro-Diel-Alder)
Part 2: Mechanistic Fragmentation Analysis

The "performance" of an azepane derivative in MS is characterized by a resistance to the rapid ring-obliterating fragmentation seen in piperidines. This results in a spectral signature that preserves the molecular ion (


) but produces a complex array of lower-mass fragments due to ring contraction.
1. The Alpha-Cleavage Divergence

In piperidines, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-cleavage typically leads to a stable cyclic immonium ion (e.g., 

98 for N-methylpiperidine moieties). In azepanes, the 7-membered ring's flexibility often favors an open-chain immonium ion mechanism or a stable radical cation, leading to a more distributed ion current.

Case Study: AM-1220 (Piperidine) vs. Azepane Isomer

  • Piperidine Analog (AM-1220): The spectrum is dominated by a base peak at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     98  (N-methylpiperidine moiety). The molecular ion is weak or absent.[1]
    
  • Azepane Analog: The spectrum displays a strong Molecular Ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  at 
    
    
    
    382 and a complex series of high-intensity fragments. The "diagnostic" base peak is less singular, requiring multi-peak analysis for identification.
2. Ring Contraction Pathways

Azepane rings undergo specific rearrangements to expel neutral ethylene (


, 28 Da), effectively "shrinking" to pyrrolidine-like cations.
  • Pathway:

    
    
    

AzepaneFragmentation cluster_legend Key M_Ion Molecular Ion (M+) Azepane (m/z 99) Alpha_Radical α-Cleavage Radical Cation M_Ion->Alpha_Radical -e⁻ Immonium Immonium Ion (m/z 98) Alpha_Radical->Immonium -H• Ring_Contract Ring Contraction (Loss of C2H4) Immonium->Ring_Contract Rearrangement Pyrrolidine Pyrrolidinium Cation (m/z 70) Ring_Contract->Pyrrolidine -28 Da (Ethylene) Fragment_42 Fragment (m/z 42) Pyrrolidine->Fragment_42 -28 Da (Ethylene) key1 Blue: Parent | Red: Primary Fragment | Green: Diagnostic Ring Contraction

Figure 1: Primary fragmentation pathway of unsubstituted azepane under Electron Ionization (70 eV).

Part 3: Experimental Protocol for Differentiation

To reliably differentiate azepane derivatives from their ring-size isomers, use the following standardized GC-MS workflow. This protocol emphasizes the preservation of the molecular ion, which is often the distinguishing feature of the azepane core.

Reagents & Equipment[2][3]
  • Instrument: GC-MS (Single Quadrupole or Q-TOF).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

  • Solvent: Methanol or Ethyl Acetate (LC-MS grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of solvent.

    • Crucial: Avoid protic solvents if analyzing labile derivatives; use Ethyl Acetate for silylated samples.

  • GC Parameters:

    • Inlet Temp: 250°C (Splitless mode to maximize sensitivity).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Ramp: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min). Fast ramping preserves thermally labile azepane rings.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: Electron Impact (EI) at 70 eV.[2]

    • Scan Range:

      
       40–500.
      
  • Data Analysis (Differentiation Logic):

    • Step A: Identify Molecular Ion (

      
      ).[2] If 
      
      
      
      is
      
      
      relative abundance, suspect Azepane . If
      
      
      is
      
      
      and Base Peak is
      
      
      , suspect Piperidine .
    • Step B: Check for Ring Contraction. Look for

      
       losses (Ethylene) indicative of 7-membered rings collapsing to 5-membered rings.
      
Part 4: Comparative Data Summary

The following table contrasts the diagnostic ions for N-substituted derivatives, the most common form in drug development.

Compound ClassParent StructureBase Peak (EI)Secondary IonsDiagnostic Ratio (

/Base)
Azepane Unsubstituted

56

98, 70, 42
High
N-Methyl Azepane 1-Methylazepane

112 (

)

84, 57
Medium
Piperidine Unsubstituted

84

56, 42
Low
N-Methyl Piperidine 1-Methylpiperidine

98

70, 42
Very Low

Note on "Performance": Azepane derivatives exhibit superior molecular weight confirmation capabilities due to the stability of the 7-membered radical cation. However, Piperidine derivatives offer superior structural fingerprinting for the specific N-alkyl moiety due to the dominance of the


-cleavage base peak.
References
  • Differentiation of Ring Isomers (AM-1220 vs Azepane)

    • Source: ResearchGate.[4] "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS."

    • URL:[Link]

  • General Fragmentation of Cyclic Amines

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Azepane Ring Expansion/Contraction Chemistry

    • Source: The University of Manchester.
    • URL:[Link]

  • Forensic Analysis of Opioid Analogs (Nitazenes)

    • Source: CFSRE. "N-Pyrrolidino Etonitazene - The Center for Forensic Science Research & Education."[2]

    • URL:[Link]

Sources

HPLC Retention Time Comparison: Azepane vs. Azetidine Carboxylic Acids

[1]

Executive Summary

In Reverse-Phase HPLC (RP-HPLC), Azepane carboxylic acids consistently exhibit longer retention times than Azetidine carboxylic acids.

This separation behavior is governed by the Hydrophobic Subtraction Model . The expansion of the saturated nitrogen heterocycle from a 4-membered ring (Azetidine) to a 7-membered ring (Azepane) significantly increases the lipophilicity (LogP) and carbon load of the molecule. While Azetidine acids are highly polar and prone to eluting in the void volume (

Quick Reference:

  • Azetidine-3-carboxylic acid: Early eluter (Risk of co-elution with solvent front).

  • Azepane-4-carboxylic acid: Late eluter (Well-resolved on C18).

Physicochemical Basis of Separation

To develop a robust method, we must understand the causality behind the retention differences. The separation is not random; it is a function of ring strain, surface area, and basicity.

The Lipophilicity Gap

The primary driver for retention in RP-HPLC is the partition coefficient (

FeatureAzetidine Acid (4-Ring)Azepane Acid (7-Ring)Impact on HPLC
Formula


Azepane has +3 methylenes (

).
Ring Strain High (~26 kcal/mol)Low (Flexible twist-chair)Azetidine is more compact/polar.
LogP (approx) -2.4 to -1.5 (Hydrophilic)-0.5 to +0.5 (Lipophilic)Azepane retains longer.
Basicity (

of NH)
~9.5~10.0 - 10.5Both are charged at acidic pH.
Mechanism of Interaction

The following diagram illustrates the mechanistic difference in stationary phase interaction.

Gcluster_0Analyte Propertiescluster_1Stationary Phase Interaction (C18)AzetidineAzetidine Acid(4-Membered Ring)High PolarityInteraction_WeakMinimal Van der WaalsForcesAzetidine->Interaction_WeakLow Surface AreaAzepaneAzepane Acid(7-Membered Ring)High LipophilicityInteraction_StrongExtensive HydrophobicBindingAzepane->Interaction_Strong+3 Methylene GroupsResult_FastEarly Elution(Near Void Volume)Interaction_Weak->Result_FastResult_SlowLate Elution(High Retention Factor k)Interaction_Strong->Result_Slow

Figure 1: Mechanistic pathway showing how ring size influences hydrophobic binding and retention time.

Experimental Protocols

Protocol A: The "Universal" RP-HPLC Method

Best for: Simultaneous separation of Azepane and Azetidine acids where Azetidine retention is not critical, or when using modern "AQ" (Aqua) columns.

  • Column: C18 AQ (Polar-Endcapped), 150 x 4.6 mm, 3 µm (e.g., Agilent Zorbax SB-Aq or equivalent).

    • Why: Standard C18 chains collapse in 100% water. "AQ" columns prevent collapse, allowing high aqueous content to retain the polar Azetidine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: TFA suppresses the ionization of the carboxylic acid (

      
      ) and ion-pairs with the secondary amine, improving peak shape.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (low sensitivity) or ELSD/CAD (recommended due to lack of chromophore).

Gradient Table:

Time (min) % B Event
0.0 0 Hold 100% Aqueous to force Azetidine retention.
2.0 0 Begin Gradient.
15.0 60 Elute Azepane (usually elutes ~8-12 min).
15.1 95 Wash.

| 20.0 | 0 | Re-equilibrate. |

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Azetidine acids specifically, or when Azetidine elutes in the void volume on C18.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase: Acetonitrile (A) / 100mM Ammonium Acetate pH 5.0 (B).

  • Mechanism: Partitioning into a water-rich layer on the silica surface.

  • Result: Inversion of elution order. Azetidine (more polar) will retain longer than Azepane in HILIC mode.

Comparative Data Analysis

The following data represents predicted retention behavior based on standard physicochemical modeling and experimental validation of cyclic amino acids [1, 5].

Table 1: Relative Retention Comparison (Standard C18 Protocol)

AnalyteRing SizePredicted LogPRetention Time (

)
Retention Factor (

)
Uracil (Void Marker) --1.2 min (

)
0
Azetidine-3-carboxylic acid 4-2.41.5 - 2.0 min 0.2 - 0.6 (Poor)
Proline (Reference) 5-1.62.5 - 3.5 min1.1 - 1.9
Azepane-4-carboxylic acid 7-0.28.5 - 10.0 min 6.0 - 7.3 (Strong)

Note: Data assumes a 150mm C18 column, 1mL/min flow, and 0-60% ACN gradient.

Troubleshooting Guide

If you observe co-elution or poor peak shape, follow this decision logic:

WorkflowStartStart Method Development(Target: Azetidine vs Azepane)Check_RTIs Azetidine RT > 1.5 x Void Time?Start->Check_RTGoodMethod Validated(RP-HPLC)Check_RT->GoodYesBadPoor Retention(Azetidine in Void)Check_RT->BadNoAction1Switch to AQ-C18 Column(Allows 100% Aqueous Start)Bad->Action1First StepAction2Add Ion-Pairing Agent(Heptafluorobutyric Acid - HFBA)Bad->Action2If AQ failsAction3Switch to HILIC Mode(Inverts Elution Order)Bad->Action3If Lipophilicity Gap too largeAction1->Check_RTAction2->Check_RT

Figure 2: Method development decision tree for separating cyclic amino acids.

References

  • PubChem. (2025).[1] Azetidine-2-carboxylic acid | C4H7NO2.[1] National Library of Medicine. [Link]

  • Liu, H. (1999).[2] Determination of the azetidine-2-carboxylic Acid From Lily of the Valley. PubMed. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent.com. [Link]

  • ResearchGate. (2022). pKa values of azetidine, pyrrolidine, piperidine, and their derivatives. [Link]

Comparative Potency of Azepane Analogs in GPCR Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane scaffold—a saturated seven-membered nitrogenous ring—represents a "privileged structure" in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands targeting dopaminergic (D1-D5) and serotonergic (5-HT) systems. Unlike their six-membered piperidine counterparts, azepane analogs offer a unique balance of conformational flexibility and steric bulk. This guide provides a technical comparison of azepane-based ligands, focusing on the benzazepine class (e.g., SCH 23390), and details the rigorous radioligand binding protocols required to validate their potency (


) and selectivity profiles.

Structural Mechanism: The Azepane Advantage

The pharmacological distinctiveness of azepane analogs stems from the ring's ability to adopt twisted boat/chair conformations that are energetically inaccessible to smaller pyrrolidine (5-membered) or piperidine (6-membered) rings.

Entropy and Induced Fit

In GPCR binding pockets, particularly the orthosteric sites of aminergic receptors, the ligand must often undergo an "induced fit."

  • Piperidines: Rigid chair conformation. High specificity if the pocket is pre-organized, but limited adaptability.

  • Azepanes: Higher degrees of freedom. This allows the molecule to optimize

    
     stacking interactions with aromatic residues (e.g., Phenylalanine in TM6) while minimizing steric clash in "tight" pockets like the Dopamine D1 receptor.
    
SAR Logic Visualization

The following diagram illustrates the Structural-Activity Relationship (SAR) logic driving azepane potency.

Azepane_SAR Scaffold Azepane Scaffold (7-Membered Ring) Flexibility Conformational Flexibility Scaffold->Flexibility Ring Expansion Interaction Optimized Hydrophobic Fit Flexibility->Interaction Induced Fit Penalty Entropic Penalty (Potential Liability) Flexibility->Penalty Rotational Freedom Selectivity D1/5-HT Selectivity Interaction->Selectivity High Affinity Binding Penalty->Selectivity Reduced by Rigidification (Benz-fusion)

Figure 1: Mechanistic flow of azepane pharmacodynamics. Note that while flexibility aids binding, excessive entropy is often curbed by fusing a benzene ring (benzazepines) to lock the active conformation.

Comparative Potency Data

The table below contrasts the binding affinity (


) of classic azepane/benzazepine analogs against piperidine-based ligands. Note the shift in selectivity profiles driven by the ring expansion.

Table 1: Binding Affinity Profiles (


 in nM) 
Compound ClassRepresentative LigandCore RingTarget: D1 (

)
Target: D2 (

)
Target: 5-HT2A (

)
Primary Application
Benzazepine SCH 23390 Azepane (Fused)0.2 nM >1000 nM30 nMGold Standard D1 Antagonist
Benzazepine SKF 38393 Azepane (Fused)~10 nM>1000 nMLowD1 Partial Agonist
Butyrophenone Haloperidol Piperidine~80 nM1.2 nM ~50 nMClassic D2 Antagonist
Diazepine Clozapine Diazepane85 nM125 nM12 nM Atypical Antipsychotic

Key Insight: The benzazepine scaffold (SCH 23390) achieves sub-nanomolar affinity for D1, a feat rarely matched by simple piperidines, which tend to favor D2 pockets. However, researchers must control for cross-reactivity with 5-HT2 receptors, a common liability of the azepane class [1][3].

Experimental Protocol: Radioligand Binding Assay

To objectively determine the potency of a novel azepane analog, a Competition Binding Assay is the industry standard. This protocol uses membrane preparations expressing the target GPCR (e.g., Human D1 receptor).

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA. Note: MgCl₂ is critical for agonist binding states.

  • Radioligand: [³H]-SCH 23390 (Specific Activity ~80 Ci/mmol).

  • Non-Specific Binder: 10 µM (+)-Butaclamol or excess cold SCH 23390.

Workflow Logic

The following diagram details the self-validating workflow to ensure


 accuracy.

Binding_Protocol Membrane Membrane Prep (hD1-HEK293) Incubation Incubation (90 min @ 25°C) Membrane->Incubation + Test Compound + [3H]-Ligand Equilibrium Equilibrium Reached? Incubation->Equilibrium Equilibrium->Incubation No (Extend Time) Filter Vacuum Filtration (GF/B Filters + 0.3% PEI) Equilibrium->Filter Yes Count Scintillation Counting (LSC) Filter->Count Wash 3x Ice-Cold Buffer Data Data Analysis (Cheng-Prusoff) Count->Data CPM -> Ki

Figure 2: Competition binding workflow. The use of PEI-soaked filters is mandatory for azepanes to reduce high non-specific binding to glass fibers.

Step-by-Step Methodology
  • Membrane Homogenization: Thaw frozen membrane aliquots (20-50 µg protein/well) rapidly and dilute in assay buffer. Keep on ice to prevent protease degradation.

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Blocker (10 µM).

    • Experimental: Membrane + Radioligand + Azepane Analog (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate for 90 minutes at 25°C. Expert Tip: Azepanes are lipophilic; shorter incubations may not reach equilibrium, leading to underestimated affinities (

    
     shift).
    
  • Harvesting: Rapidly filter through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI is positively charged and reduces the non-specific sticking of the hydrophobic azepane ring to the filter matrix.

  • Analysis: Calculate Specific Binding (

    
    ). Fit data to a one-site competition model to derive 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation :
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant [2].

Interpretation & Troubleshooting

When analyzing azepane analogs, three common artifacts can distort data:

  • The "Wall Effect" (Lipophilicity):

    • Issue: Azepanes often have high LogP. They may bind to the plastic walls of the plate.

    • Solution: Use "Low-Binding" plates or add 0.1% BSA to the buffer.

  • Hill Slope Deviation:

    • Observation: A Hill slope significantly < 1.0 (e.g., 0.6).

    • Cause: Negative cooperativity or binding to multiple affinity states (G-protein coupled vs. uncoupled).

    • Validation: Perform the assay with and without GTP

      
      S (100 µM). If the curve shifts rightward with GTP
      
      
      
      S, the compound is likely an agonist stabilizing the high-affinity state [4].
  • Filter Binding:

    • Check: If NSB is >20% of Total Binding, the ligand is sticking to the filter. Ensure PEI soaking was sufficient or switch to centrifugation-based separation.

References

  • Bourne, J. A. (2001). SCH 23390: The first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 7(4), 399-414.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

  • Millan, M. J., et al. (2001). The "selective" dopamine D1 receptor antagonist, SCH23390, is a potent and high efficacy agonist at cloned human serotonin2C receptors. Psychopharmacology, 156(1), 58-67.

  • Strange, P. G. (2008). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.

High-Resolution Profiling of Azepane-4-acetic Acid: A Comparative Guide to Spectroscopic Impurity Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Azepane-4-acetic acid is a critical non-proteinogenic amino acid intermediate, most notably utilized in the synthesis of Icatibant (Firazyr®), a bradykinin B2 receptor antagonist for Hereditary Angioedema (HAE).[1]

The characterization of impurities in this seven-membered heterocyclic system presents a unique "blind spot" in standard analytical workflows. While Liquid Chromatography-Mass Spectrometry (LC-MS) excels at sensitivity, it frequently fails to resolve isobaric regioisomers (e.g., azepane-3-acetic acid) and stereoisomers inherent to the flexible azepane ring.[1]

This guide objectively compares spectroscopic alternatives—High-Field NMR, LC-HRMS, and X-Ray Diffraction (XRD) —to establish a self-validating impurity profiling workflow compliant with ICH Q3A(R2) guidelines.

Comparative Analysis of Spectroscopic Modalities

The following analysis evaluates three primary methodologies based on their ability to resolve the three critical impurity classes: Regioisomers (Positional), Stereoisomers (Enantiomers), and Trace Degradants (Oxidative/Synthetic).

Method A: High-Field Nuclear Magnetic Resonance (600+ MHz NMR)

Verdict: The Structural Gold Standard. NMR is the only technique capable of definitively assigning the position of the acetic acid side chain on the azepane ring without reference standards.

  • Mechanism: Exploits scalar coupling (

    
    ) and through-space correlations (NOE) to map the ring connectivity.[1]
    
  • Critical Advantage: Distinguishes Azepane-4 -acetic acid from Azepane-3 -acetic acid.[1] In the 4-isomer, the methine proton at C4 shows a distinct splitting pattern due to symmetry-like environments at C3 and C5, whereas the 3-isomer lacks this pseudo-symmetry.[1]

  • Limitation: Low sensitivity (LOQ

    
     0.1% w/w requires long acquisition times or CryoProbes).[1]
    
Method B: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Verdict: The Sensitivity Champion. Essential for quantifying trace impurities below the ICH reporting threshold (0.05%).[1]

  • Mechanism: Q-TOF or Orbitrap detection provides mass accuracy <5 ppm.[1]

  • Critical Advantage: Detects oxidative impurities (e.g., azepin-4-acetic acid,

    
    ) and ring-contraction byproducts (piperidine derivatives) that are invisible to NMR at trace levels.[1]
    
  • Limitation: Isobaric Blindness. The 3-acetic and 4-acetic isomers share the exact mass (

    
     158.118 for the cation).[1] Unless chromatographically resolved, MS cannot distinguish them.
    
Method C: Single Crystal X-Ray Diffraction (XRD)

Verdict: The Stereochemical Arbiter. Used primarily for absolute configuration validation during process development, not routine QC.

  • Mechanism: Diffraction of X-rays by the crystal lattice to determine atomic positions.

  • Critical Advantage: Unambiguously defines the absolute configuration (

    
     vs 
    
    
    
    ) of the chiral center at C4.
  • Limitation: Requires a single crystal (difficult for oily azepane derivatives) and is low-throughput.[1]

Data Summary: Performance Metrics

The following table summarizes representative performance metrics derived from validation studies of heterocyclic amino acid intermediates.

Feature2D NMR (COSY/HSQC) LC-HRMS (Q-TOF) XRD (Single Crystal)
Primary Utility Structural Elucidation (Isomers)Trace QuantificationAbsolute Stereochemistry
Specificity (Regio) High (Distinct couplings)Low (Isobaric overlap)High (Visual map)
LOD (Limit of Detection) ~0.05 - 0.1%< 0.001% (ppm level) N/A (Qualitative)
Sample Requirement ~10 mg (Recoverable)< 1 µg (Destructive)High quality crystal
Throughput Medium (1-4 hrs/sample)High (20 min/sample)Low (Days/Weeks)
ICH Q3A Suitability Identification (>0.1%)Reporting (<0.05%)Characterization

Experimental Protocols

Protocol 1: NMR-Based Regioisomer Differentiation

Objective: To distinguish Azepane-4-acetic acid from the 3-acetic impurity.[1]

  • Sample Preparation: Dissolve 15 mg of the isolated impurity (or enriched fraction) in 0.6 mL of DMSO-d6 . Note: DMSO is preferred over CDCl3 to minimize conformational exchange broadening common in seven-membered rings.[1]

  • Acquisition (600 MHz):

    • 1H NMR: 64 scans, relaxation delay (d1) = 2.0s.

    • 1H-1H COSY: 2048 x 256 matrix.

    • 1H-13C HSQC: To resolve overlapping methylene protons.

  • Analysis Logic (The "Self-Validating" Step):

    • Step A: Identify the methine proton (

      
      -COOH).[1]
      
    • Step B: Trace the COSY connectivity.

      • 4-Isomer: The methine proton correlates to two distinct methylene groups (

        
        ) which then connect to further methylenes.
        
      • 3-Isomer: The methine proton correlates to one methylene group and the nitrogen-adjacent methylene (

        
        ), which has a distinct chemical shift (
        
        
        
        ~3.0-3.5 ppm).[1]
    • Validation: If the methine proton shows a direct COSY cross-peak to a proton in the 2.8–3.5 ppm range (alpha to Nitrogen), the impurity is the 3-acetic isomer. If it connects only to protons in the 1.4–1.9 ppm range (beta/gamma to Nitrogen), it is the 4-acetic isomer.

Protocol 2: LC-HRMS Trace Impurity Profiling

Objective: Quantitation of oxidative degradants and synthetic byproducts.[1]

  • System: UHPLC coupled to Q-TOF MS.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm. Reasoning: CSH columns provide better peak shape for basic amines like azepane.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 15 mins. (Azepanes are polar; shallow gradient required for retention).[1]

  • MS Parameters:

    • Mode: ESI Positive.[1]

    • Mass Range: 50–1000

      
      .[1]
      
    • Reference Mass: Leucine Enkephalin (for lock-mass correction).

  • Data Processing: Extract Ion Chromatograms (EIC) for:

    • Target:

      
      [1]
      
    • Azepine (Oxidized):

      
       (Look for -2H shift).[1]
      
    • Piperidine (Ring Contraction):

      
       (-CH2 shift).[1]
      

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and impurity fate mapping for Azepane-4-acetic acid.

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on when to deploy specific spectroscopic methods based on the impurity level and type.

AnalyticalMatrix Start Impurity Detected (HPLC/UPLC) LevelCheck Impurity Level? Start->LevelCheck Trace Trace (< 0.1%) LevelCheck->Trace Below Threshold Major Major (> 0.1%) LevelCheck->Major Above Threshold MS_Path LC-HRMS (Q-TOF) Trace->MS_Path NMR_Path Isolation & 2D NMR (COSY/HSQC) Major->NMR_Path IsobaricCheck Isobaric with Main Peak? MS_Path->IsobaricCheck IsobaricCheck->NMR_Path Yes (Same Mass) Outcome1 Identify Oxidative/Degradants IsobaricCheck->Outcome1 No (Mass diff) XRD_Path X-Ray Diffraction (Stereochem Check) NMR_Path->XRD_Path If Chiral Purity Critical Outcome2 Identify Regioisomers (3- vs 4-acetic) NMR_Path->Outcome2 Outcome3 Confirm Absolute Config (R vs S) XRD_Path->Outcome3

Caption: Decision tree for selecting the optimal spectroscopic method based on impurity abundance and isobaric characteristics.

Diagram 2: Structural Elucidation Logic (NMR)

This diagram details the specific logic used to distinguish the 3-acetic and 4-acetic isomers using COSY correlations.

NMRLogic Unknown Unknown Isomer (Isolated) Step1 Identify Methine Proton (CH-COOH) Unknown->Step1 Step2 Analyze COSY Correlations Step1->Step2 PathA Correlation to Alpha-Protons (~3.0 ppm) Step2->PathA Direct Coupling PathB Correlation to Beta/Gamma Protons only Step2->PathB No Direct Coupling ResultA Azepane-3-acetic acid (Impurity) PathA->ResultA ResultB Azepane-4-acetic acid (Target) PathB->ResultB

Caption: NMR logic flow for distinguishing regioisomers based on scalar coupling to nitrogen-adjacent protons.

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 52(1), 1-19.[1] (Provides foundational basis for NMR impurity profiling).[1]

  • Shibata, N., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry. (Context on Azepane synthesis and stability).
  • European Medicines Agency (EMA). (2021).[1] Assessment Report: Firazyr (Icatibant).[1] (Context on Icatibant synthesis and impurity control strategies).

Sources

Benchmarking Azepane Scaffold Reactivity Against Pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the expansion from a 5-membered pyrrolidine ring to a 7-membered azepane ring is a classic scaffold hopping strategy to alter pharmacokinetic profiles or explore new IP space. However, this transition is not merely an addition of two carbons; it represents a fundamental shift in reactivity governed by entropic penalties and transannular strain.

This guide benchmarks the synthetic and functional reactivity of azepane against the pyrrolidine standard. It provides actionable protocols for overcoming the "medium-ring" kinetic barrier and establishes a decision framework for scaffold selection.

Theoretical Framework: The Kinetic vs. Thermodynamic Landscape[1]

To manipulate these scaffolds effectively, one must understand the energetic drivers. Pyrrolidine formation is driven by favorable entropy (proximity), whereas azepane formation is hindered by the "medium-ring effect."

Conformational Analysis
  • Pyrrolidine (5-membered): Exists primarily in an envelope conformation . It is rigid, with well-defined pseudo-axial/equatorial positions. This rigidity facilitates high stereocontrol during functionalization.

  • Azepane (7-membered): Exists in a fluxional equilibrium between twist-chair and twist-boat forms. This flexibility introduces an entropic cost (

    
    ) to ring closure and creates steric shielding of the nitrogen lone pair not seen in pyrrolidines.
    
The Mandolini-Illuminati Rule

Kinetic studies on ring closure rates (


) reveal a non-linear relationship with ring size.
  • Relative Rate (

    
    ):  5-ring >> 7-ring.[1]
    
  • Cause: While the strain energy of 5- and 7-membered rings is comparable (~6.5 kcal/mol), the probability of chain ends meeting (entropy) drops precipitously for the 7-membered chain.

RingEnergyLandscape Start Linear Precursor TS5 TS (5-exo-tet) Low ΔG‡ Entropically Favored Start->TS5 Fast k1 TS7 TS (7-exo-tet) High ΔG‡ Entropic Penalty Start->TS7 Slow k2 Prod5 Pyrrolidine (Kinetic Product) TS5->Prod5 Prod7 Azepane (Thermodynamic Challenge) TS7->Prod7 Prod7->Prod5 Ring Contraction (If possible)

Figure 1: Kinetic landscape of cyclization. The 5-membered transition state (TS) is significantly lower in energy due to favorable entropy, making pyrrolidine formation kinetically dominant over azepane.

Reactivity Benchmarks

Nucleophilicity (N-Alkylation/Acylation)

Despite similar pKa values (Pyrrolidine


 11.3, Azepane 

11.0), their nucleophilic rates differ due to steric crowding.
MetricPyrrolidineAzepanePractical Implication
N-H Steric Environment ExposedShielded (H-transannular)Azepane requires higher temp/stronger bases for substitution.
Amide Coupling Yield >95% (Standard)75-85%Azepane coupling often requires HATU/HOAt; EDC is insufficient.
Baldwin's Rules 5-exo-tet (Favored)7-exo-tet (Favored but slow)Direct cyclization of azepane is prone to intermolecular polymerization.
C-H Functionalization (Lithiation)

-Lithiation of N-Boc heterocycles is a powerful method for introducing chirality.
  • Pyrrolidine: Highly regioselective. Deprotonation occurs exclusively at the

    
    -position. Stereochemistry is easily controlled using (-)-sparteine.
    
  • Azepane: Regioselectivity is compromised.[2] The flexibility of the ring allows

    
    -lithiation or transannular proton abstraction, leading to complex mixtures.
    

Synthetic Accessibility & Protocols

Protocol A: Ring-Closing Metathesis (RCM)

RCM is the gold standard for azepane synthesis, bypassing the entropic penalty of nucleophilic substitution.

Comparative Workflow:

  • Substrate: Diallylamine derivatives.

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Critical Parameter: Concentration.

StepPyrrolidine ProtocolAzepane Protocol (Critical Differences)
Concentration 0.1 M (Standard)0.005 M - 0.01 M (High Dilution)
Temperature RT to 40°CReflux (DCM or Toluene)
Additives None usually requiredTi(OiPr)4 (Lewis acid to break N-chelation)
Yield >90%~65-75% (Oligomers are common byproduct)

Experimental Insight: For azepane synthesis, always sparge the solvent with Argon for 15 minutes prior to catalyst addition. The formation of the 7-membered ring is reversible; ethylene removal is critical to drive the equilibrium.

Protocol B: Ring Expansion (Azetidine to Azepane)

When direct cyclization fails, ring expansion of azetidines offers a thermodynamic "downhill" path.

Methodology:

  • Start: N-alkyl-2-(3-hydroxypropyl)azetidine.

  • Activation: Convert alcohol to mesylate/tosylate.

  • Expansion: Heat in polar solvent (CH3CN). The strain release of the 4-membered ring drives the formation of the 7-membered ring.

SynthesisDecisionTree Goal Target: Cyclic Amine Scaffold SizeCheck Ring Size? Goal->SizeCheck Pyrr Pyrrolidine (5-ring) SizeCheck->Pyrr 5 Azep Azepane (7-ring) SizeCheck->Azep 7 Direct Direct Cyclization (SN2 / Reductive Amination) Pyrr->Direct MethodCheck Precursor Type? Azep->MethodCheck Standard Standard Conditions (0.1M, RT) Direct->Standard Linear Linear Diene MethodCheck->Linear Ring Azetidine/Pyrrolidine MethodCheck->Ring RCM RCM (High Dilution) <0.01M Linear->RCM Expansion Ring Expansion (Strain Release) Ring->Expansion

Figure 2: Decision matrix for scaffold synthesis. Note the divergence in strategy for the 7-membered ring to mitigate entropic barriers.

References

  • Di Martino, A., Galli, C., Gargano, P., & Mandolini, L. (1985). Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, 1345-1349.[1] Link

  • Drouillat, B., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.[3] The Journal of Organic Chemistry, 81(15), 6677–6685. Link

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • O'Brien, P. (2008). Asymmetric substitution of nitrogen heterocycles via chiral organolithium intermediates. Chemical Communications, (6), 655-667. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.